2-Methyl-3-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-methyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQAFWHSMWWPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Record name | 2-METHYL-3-NITROBENZOIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7025637 | |
| Record name | 2-Methyl-3-nitrobenzoic acid | |
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Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-3-nitrobenzoic acid appears as fine needles or light beige powder. (NTP, 1992) | |
| Record name | 2-METHYL-3-NITROBENZOIC ACID | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 2-METHYL-3-NITROBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1975-50-4 | |
| Record name | 2-METHYL-3-NITROBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Methyl-3-nitrobenzoic acid | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=1975-50-4 | |
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| Record name | 2-Methyl-3-nitrobenzoic acid | |
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| Record name | Benzoic acid, 2-methyl-3-nitro- | |
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| Record name | 2-Methyl-3-nitrobenzoic acid | |
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| Record name | 3-nitro-o-toluic acid | |
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| Record name | 2-METHYL-3-NITROBENZOIC ACID | |
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Melting Point |
360 to 363 °F (NTP, 1992) | |
| Record name | 2-METHYL-3-NITROBENZOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
2-Methyl-3-nitrobenzoic acid chemical properties
An In-depth Technical Guide to 2-Methyl-3-nitrobenzoic Acid: Chemical Properties and Applications
Abstract
This compound, also known as 3-nitro-o-toluic acid, is a vital chemical intermediate with the CAS number 1975-50-4.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and applications, particularly in organic synthesis and pharmaceutical development. Detailed experimental protocols for its synthesis are also presented, along with graphical representations of these processes to facilitate understanding for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a nitroaromatic carboxylic acid that exists as a white, light beige, or yellow crystalline powder at room temperature.[1][3][4][5] Its structure, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene (B151609) ring, makes it a versatile building block in organic chemistry.[6] The presence of the electron-withdrawing nitro group enhances its reactivity.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | [1][4] |
| Molecular Weight | 181.15 g/mol | [1][2][4][7] |
| CAS Number | 1975-50-4 | [1][2] |
| Appearance | Fine needles, light beige/white/yellow crystalline powder | [1][3][4][7] |
| Melting Point | 180-187 °C (356-369 °F) | [1][4][8] |
| Water Solubility | Insoluble (less than 1 mg/mL at 22°C) | [3][7] |
| Purity | ≥ 98% | [1] |
| Synonyms | 3-Nitro-o-toluic acid, 3-Nitro-2-methylbenzoic acid | [1][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra are proprietary to chemical suppliers, the availability of various spectroscopic data has been confirmed.
Table 2: Available Spectroscopic Data for this compound
| Spectrum Type | Availability |
| ¹H NMR | Available[9] |
| ¹³C NMR | Available[10] |
| IR | Available[9] |
| Mass Spectrometry (MS) | Available[9] |
| Raman | Available[9] |
Reactivity Profile
This compound exhibits reactivity characteristic of both carboxylic acids and nitroaromatic compounds.
-
Acidity : As a carboxylic acid, it donates hydrogen ions in the presence of a base.[7] This reaction, known as neutralization, is exothermic and produces a salt and water.[7] The pH of its aqueous solutions is less than 7.0.[3][7] While it is insoluble in water, it reacts with aqueous bases to form soluble salts.[3][7]
-
Reactions with Metals : In aqueous solution, it can react with active metals to produce hydrogen gas and a metal salt.[3][7]
-
Reactivity of the Nitro Group : The nitro group can be reduced to an amine, which opens pathways to synthesizing various heterocyclic compounds like benzodiazepines.[5]
-
Incompatibilities : It is incompatible with strong oxidizing agents and strong bases.[8]
Caption: General reactivity pathways of this compound.
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through different routes, primarily involving the oxidation of 3-nitro-o-xylene or the nitration of m-toluic acid.
Synthesis via Oxidation of 3-Nitro-o-xylene
One method involves the oxidation of 3-nitro-o-xylene using hydrogen peroxide as the oxidizing agent.[11]
-
Reactants : 3-nitro-o-xylene, manganese acetate, cobalt acetate, n-hexanoic acid, hydrogen peroxide, sodium hydroxide (B78521), hydrochloric acid.[11]
-
Procedure :
-
To a 500 ml three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.[11]
-
Add 76 g (0.66 mol) of n-hexanoic acid.[11]
-
Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise.[11]
-
Raise the temperature to 60°C and maintain the reaction for 12 hours.[11]
-
Monitor the reaction's progress using HPLC until the concentration of 3-nitro-o-xylene is below 2%.[11]
-
Add 34 g (0.85 mol) of aqueous sodium hydroxide solution and separate the layers.[11]
-
Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.[11]
-
The product, this compound, is obtained via suction filtration.[11]
-
-
Yield : 87%[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 99 1975-50-4 [sigmaaldrich.com]
- 3. This compound | 1975-50-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. guidechem.com [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound(1975-50-4) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Methyl-2-nitrobenzoic acid(5437-38-7) 1H NMR [m.chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on 2-Methyl-3-nitrobenzoic Acid
CAS Number: 1975-50-4 Synonyms: 3-Nitro-o-toluic acid, 3-Nitro-2-methylbenzoic acid
This technical guide provides a comprehensive overview of 2-methyl-3-nitrobenzoic acid, a pivotal chemical intermediate in various fields of chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.
Physicochemical Properties
This compound is an aromatic organic compound that presents as a white to light yellow or beige crystalline powder or fine needles at room temperature.[1][2][3] Its structure, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene (B151609) ring, makes it a versatile building block in organic synthesis.[4][5] The compound is generally insoluble in water but soluble in various organic solvents.[1][6][7]
| Property | Value | Reference(s) |
| CAS Number | 1975-50-4 | [3] |
| Molecular Formula | C₈H₇NO₄ | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| Appearance | White to slightly yellow crystalline powder | [1][2][3] |
| Melting Point | 182-184 °C (lit.) | [2] |
| pKa | 3.03 ± 0.20 (Predicted) | [1] |
| Solubility in Water | <0.1 g/100 mL at 22 °C | [1] |
| Storage Temperature | 0-8 °C | [3] |
| InChI Key | YPQAFWHSMWWPLX-UHFFFAOYSA-N | |
| SMILES String | Cc1c(cccc1--INVALID-LINK--=O)C(O)=O |
Spectroscopic Data
Structural characterization of this compound is achieved through standard spectroscopic methods. While full spectra are best obtained from analytical services, the expected characteristics are summarized below.
| Spectroscopy Type | Key Characteristics | Reference(s) |
| ¹H NMR | The spectrum would show distinct signals for the aromatic protons (in the 7-8 ppm range), the carboxylic acid proton (a broad singlet, typically >10 ppm), and the methyl protons (a singlet around 2.5 ppm). | [8] |
| IR | Characteristic absorption bands include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1530 and ~1350 cm⁻¹ respectively). | [8][9] |
| Mass Spec (MS) | The electron ionization (EI) mass spectrum would exhibit a molecular ion peak ([M]⁺) at m/z 181. Fragmentation patterns would likely include the loss of -OH (m/z 164) and -COOH (m/z 136). | [8][9] |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through two main routes: the nitration of 2-methylbenzoic acid (o-toluic acid) or the oxidation of 3-nitro-o-xylene.
Experimental Protocol 1: Nitration of o-Toluic Acid
This method involves the electrophilic aromatic substitution of o-toluic acid using a nitrating agent, typically a mixture of nitric and sulfuric acids, at low temperatures to control regioselectivity and prevent side reactions.[1] A similar process is reported for the synthesis of related isomers.[10][11]
Materials:
-
o-Toluic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add o-toluic acid to a cooled amount of concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Separately, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid while keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred solution of o-toluic acid. The reaction temperature must be strictly maintained between 0 °C and 10 °C throughout the addition.[1]
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes while maintaining the low temperature.
-
Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol 2: Oxidation of 3-nitro-o-xylene
This method utilizes an oxidizing agent to convert one of the methyl groups of 3-nitro-o-xylene into a carboxylic acid. A patented method uses oxygen in the presence of a catalyst.[12] Another approach uses hydrogen peroxide.[13]
Materials:
-
3-nitro-o-xylene
-
Organic solvent (e.g., acetic acid)
-
Catalyst (e.g., Cobalt(II) acetate, Manganese(II) acetate)[12][13]
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
Procedure:
-
Charge a reactor with 3-nitro-o-xylene, an organic solvent, and the catalyst system (e.g., Cobaltous diacetate and manganese acetate).[12]
-
Heat the mixture to the reaction temperature (e.g., 90-100 °C).[12]
-
Introduce the oxidant (e.g., bubble oxygen gas through the mixture) and maintain the reaction until starting material is consumed (monitored by HPLC or TLC).[12][13]
-
After completion, cool the reaction mixture to induce precipitation of the crude product and collect it by filtration.
-
For purification, dissolve the crude product in an aqueous sodium hydroxide solution.[12]
-
Treat the aqueous solution with activated carbon to remove colored impurities and then filter.[12]
-
Acidify the filtrate with hydrochloric acid to a pH of 2, causing the purified this compound to precipitate.[12][13]
-
Collect the final product by filtration, wash with water, and dry.
Applications in Research and Development
This compound is a valuable intermediate, not typically used as an end-product but as a foundational molecule for constructing more complex chemical entities.[5]
-
Pharmaceutical Synthesis: It is a key building block in the development of Active Pharmaceutical Ingredients (APIs).[4] Its functional groups allow for diverse chemical modifications. For example, it is used as a starting reagent for synthesizing methyl 2-methyl-3-nitrobenzoate and 2,3-unsubstituted indoles.[2] It serves as an intermediate in creating anti-inflammatory and analgesic drugs.[3] It is also a key intermediate for Pitofenone Hydrochloride, a therapeutic for smooth muscle spasms.[14]
-
Agrochemicals: The compound's structural motif is found in various agrochemicals, and it can be used in the formulation of herbicides and pesticides.[7]
-
Organic Synthesis: In a broader chemical context, it is a versatile reagent.[5] The nitro group can be readily reduced to an amine, opening pathways to a wide array of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[4] The carboxylic acid group can be converted to esters, amides, or acid chlorides for further elaboration.[4]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three functional groups. As a carboxylic acid, it readily reacts with bases in neutralization reactions.[2][6] The primary utility for drug development professionals lies in its role as a modifiable scaffold. The two most significant transformations are the reduction of the nitro group and the derivatization of the carboxylic acid.
-
Nitro Group Reduction: The nitro group is a versatile functional handle that is often reduced to an aniline (B41778) derivative. This transformation is fundamental for introducing a nucleophilic nitrogen atom, enabling the construction of amides, sulfonamides, and various heterocyclic systems.
-
Carboxylic Acid Derivatization: The carboxylic acid can be easily converted into esters (e.g., via Fischer esterification), amides (by coupling with amines), or acid chlorides. This allows for the extension of the molecular framework and the introduction of diverse functionalities.
These reactions make it an indispensable precursor for complex molecules, including APIs.
Safety and Handling
This compound is considered a hazardous chemical and requires careful handling in a laboratory setting.[15]
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15][16] Inhalation, ingestion, or skin contact may cause injury.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16] A dust mask (type N95 or equivalent) is recommended.
-
Handling: Handle in a well-ventilated area to avoid dust formation and inhalation.[15][16] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][16] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[15]
-
Spill Response: For spills, dampen the solid material with alcohol, transfer it to a suitable container, and decontaminate the area with absorbent paper dampened with alcohol, followed by a soap and water wash.[6]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[15][16]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 1975-50-4 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound(1975-50-4) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. CN105130820A - New this compound preparation method - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. This compound | 1975-50-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Methyl-3-nitrobenzoic Acid
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in organic synthesis. The document details its molecular structure, physicochemical properties, and synthesis protocols, with a focus on its applications in the pharmaceutical and chemical industries.
Molecular Structure and Identifiers
This compound is an aromatic carboxylic acid.[1] The molecule consists of a benzoic acid core substituted with a methyl group at position 2 and a nitro group at position 3. The presence of the nitro group and carboxylic acid functional groups makes it a reactive and versatile building block for creating more complex molecules.[1]
The structural and identifying information for this compound is summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 3-Nitro-o-toluic acid, 3-Nitro-2-methylbenzoic acid[1] |
| CAS Number | 1975-50-4[1][2][3][4] |
| Molecular Formula | C₈H₇NO₄[1][2][4] |
| Molecular Weight | 181.15 g/mol [1][4] |
| SMILES String | Cc1c(cccc1--INVALID-LINK--=O)C(O)=O[2][5] |
| InChI Key | YPQAFWHSMWWPLX-UHFFFAOYSA-N[2] |
| PubChem CID | 16096[1] |
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. It typically appears as a white or yellow crystalline powder.[1][6] For stability, it should be stored in a dry, well-closed container at temperatures between 0-8°C.[1]
Table of Physicochemical Properties
| Property | Value |
| Melting Point | 180-187 °C[1], 182-184 °C[6], 184 °C[5] |
| Boiling Point | 337.1 °C[7] |
| Appearance | White or yellow crystalline powder[1], Fine needles or light beige powder[6] |
| Solubility | Insoluble in water[6][8] |
| Purity | ≥ 98%[1], 99% |
| Storage | Store at 0-8°C[1], Protect from light[7] |
Table of Spectroscopic Data Summary
| Spectroscopy Type | Availability / Key Features |
| ¹H NMR | Spectra available, provides information on proton environments.[9][10] |
| ¹³C NMR | Spectra available, confirms the carbon skeleton of the molecule.[9] |
| Mass Spectrometry (GC-MS) | Data available, showing top peaks at m/z 77 and 164.[9] |
| IR Spectra | Spectra available, indicates the presence of functional groups.[9] |
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups.[1] The carboxylic acid group can undergo esterification or amidation, while the nitro group can be reduced to an amine, opening pathways for synthesizing a wide range of nitrogen-containing heterocycles.
Its primary applications include:
-
Pharmaceutical Development : It serves as a key building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1]
-
Organic Synthesis : It is widely used as a starting reagent for creating more complex molecules, such as methyl 2-methyl-3-nitrobenzoate and 2,3-unsubstituted indoles.[6]
-
Agrochemicals and Dyes : The compound's reactivity makes it suitable for manufacturing agrochemicals and dyes.[1]
Caption: Key functional groups and their role in the synthetic applications of this compound.
Experimental Protocols
The synthesis of this compound can be achieved through several routes. Two common methods are the nitration of m-toluic acid and the oxidation of 3-nitro-o-xylene.
Protocol 1: Synthesis via Oxidation of 3-nitro-o-xylene
This method involves the catalytic oxidation of 3-nitro-o-xylene. A detailed protocol based on available literature is provided below.[11][12]
Materials and Reagents:
-
3-nitro-o-xylene
-
Manganese(II) acetate (B1210297)
-
Cobalt(II) acetate
-
n-Hexanoic acid
-
Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
In a 500 mL three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene.[11]
-
Add the catalysts: 0.1211 g of manganese acetate (0.0007 mol) and 0.0249 g of cobalt acetate (0.0001 mol).[11]
-
Add 76 g (0.66 mol) of n-hexanoic acid to the flask.[11]
-
Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise to the mixture.[11]
-
Gradually raise the temperature to 60°C and maintain the reaction for 12 hours.[11] Monitor the reaction's progress using HPLC until the starting material (3-nitro-o-xylene) is less than 2%.[11]
-
After the reaction is complete, add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the system and separate the layers.[11]
-
Take the aqueous layer and adjust the pH to 2 using 32.8 g (0.90 mol) of hydrochloric acid.[11]
-
The desired product, this compound, will precipitate.[11]
-
Collect the product by suction filtration. The expected yield is approximately 87%.[11]
Caption: Experimental workflow for the synthesis of this compound from 3-nitro-o-xylene.
Protocol 2: Synthesis via Nitration of m-Toluic Acid
This method involves the direct nitration of m-toluic acid using fuming nitric acid at low temperatures.
Procedure:
-
Slowly add 1 g of m-toluic acid to 4 mL of constantly stirred fuming nitric acid.[13]
-
Maintain the reaction temperature at -10°C for 1 hour.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]
-
Once the reaction is complete, filter the reaction mixture to obtain the crude product.[13]
-
Wash the crude product with cold water to yield this compound.[13] The reported yield for this method is approximately 50%.[13]
Safety and Handling
This compound is classified as a combustible solid. Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask (type N95), should be worn when handling this chemical. It is considered toxic and/or corrosive, and contact may cause severe injury.[8] In case of a spill, the solid material should be dampened with alcohol before being transferred to a suitable container for disposal.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS 1975-50-4 [matrix-fine-chemicals.com]
- 3. saflikpharma.com [saflikpharma.com]
- 4. mahavirsynthesis.com [mahavirsynthesis.com]
- 5. This compound [stenutz.eu]
- 6. This compound | 1975-50-4 [chemicalbook.com]
- 7. This compound | 1975-50-4 | M-4209 [biosynth.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(1975-50-4) 1H NMR [m.chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. CN105130820A - New this compound preparation method - Google Patents [patents.google.com]
- 13. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
Solubility Profile of 2-Methyl-3-nitrobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-methyl-3-nitrobenzoic acid (CAS No. 1975-50-4), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough review of scientific literature reveals a notable absence of quantitative solubility data for this specific compound in organic solvents. However, the compound is qualitatively described as being generally soluble in organic solvents while exhibiting poor solubility in water.[1][2][3] For instance, its water solubility is documented as less than 0.1 g/100 mL at 22 °C.[4]
In the absence of direct data, this guide presents comprehensive quantitative solubility information for two structurally similar isomers: 3-methyl-2-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid . This information serves as a valuable proxy for researchers estimating solubility behavior, selecting solvents for synthesis or purification, and developing formulations.
Quantitative Solubility Data of Isomeric Compounds
The following tables summarize the mole fraction solubility of two isomers of this compound in a wide range of organic solvents. This data is critical for understanding how solvent-solute interactions are influenced by temperature and the nature of the solvent.
Solubility of 3-Methyl-2-nitrobenzoic Acid
The mole fraction solubility of 3-methyl-2-nitrobenzoic acid was determined using an isothermal saturation method over a temperature range of 283.15 K to 318.15 K.[5]
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methanol | 283.15 | 0.1442 |
| 288.15 | 0.1633 | |
| 293.15 | 0.1842 | |
| 298.15 | 0.2071 | |
| 303.15 | 0.2323 | |
| 308.15 | 0.2599 | |
| 313.15 | 0.2904 | |
| 318.15 | 0.3239 | |
| Ethanol | 283.15 | 0.1171 |
| 288.15 | 0.1332 | |
| 293.15 | 0.1509 | |
| 298.15 | 0.1702 | |
| 303.15 | 0.1913 | |
| 308.15 | 0.2145 | |
| 313.15 | 0.2400 | |
| 318.15 | 0.2680 | |
| Ethyl Acetate | 283.15 | 0.1068 |
| 288.15 | 0.1221 | |
| 293.15 | 0.1389 | |
| 298.15 | 0.1574 | |
| 303.15 | 0.1778 | |
| 308.15 | 0.2004 | |
| 313.15 | 0.2253 | |
| 318.15 | 0.2529 | |
| Acetone | 283.15 | 0.1915 |
| 288.15 | 0.2118 | |
| 293.15 | 0.2338 | |
| 298.15 | 0.2575 | |
| 303.15 | 0.2831 | |
| 308.15 | 0.3107 | |
| 313.15 | 0.3404 | |
| 318.15 | 0.3725 | |
| Acetonitrile | 283.15 | 0.0573 |
| 288.15 | 0.0659 | |
| 293.15 | 0.0756 | |
| 298.15 | 0.0864 | |
| 303.15 | 0.0985 | |
| 308.15 | 0.1119 | |
| 313.15 | 0.1268 | |
| 318.15 | 0.1434 |
Note: Data extracted from a study on 3-methyl-2-nitrobenzoic acid.[5] The study also includes data for n-propanol, isopropanol, 1,4-dioxane, and N-methyl-2-pyrrolidone (NMP).
Solubility of 4-Methyl-3-nitrobenzoic Acid
The mole fraction solubilities of 4-methyl-3-nitrobenzoic acid were determined in twenty-six organic solvents at a constant temperature of 298.15 K.[6]
| Solvent Category | Solvent | Mole Fraction Solubility (x) at 298.15 K |
| Alcohols | Methanol | 0.08960 |
| Ethanol | 0.08180 | |
| 1-Propanol | 0.07180 | |
| 2-Propanol | 0.06650 | |
| 1-Butanol | 0.06520 | |
| 2-Butanol | 0.05670 | |
| 2-Methyl-1-propanol | 0.05310 | |
| 1-Pentanol | 0.05870 | |
| Ethers | Tetrahydrofuran | 0.21500 |
| 1,4-Dioxane | 0.18310 | |
| Diethyl ether | 0.06310 | |
| Diisopropyl ether | 0.02670 | |
| Esters | Methyl Acetate | 0.11600 |
| Ethyl Acetate | 0.10640 | |
| Butyl Acetate | 0.08580 | |
| Pentyl Acetate | 0.07920 | |
| Alkanenitrile | Acetonitrile | 0.07450 |
Note: Data extracted from a study on 4-methyl-3-nitrobenzoic acid.[6] The table presents a selection of the 26 solvents investigated.
Experimental Protocol: Isothermal Saturation Method
The quantitative solubility data for the isomeric compounds cited in this guide were determined using a well-established static isothermal equilibration method . This gravimetric or spectroscopic technique is a standard for obtaining reliable solubility data.[5][6]
Methodology
-
Preparation of Saturated Solutions : An excess amount of the solute (e.g., methyl-nitrobenzoic acid isomer) is added to a known mass or volume of the selected high-purity organic solvent in a sealed container, such as a glass vial or flask.
-
Equilibration : The sealed containers are placed in a constant-temperature environment, such as a water bath or incubator, set to the desired temperature (e.g., 298.15 ± 0.1 K). The mixtures are continuously agitated using a shaker or magnetic stirrer for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and liquid phases is achieved.
-
Phase Separation : After equilibration, agitation is stopped, and the solutions are left undisturbed in the constant-temperature bath for several hours (e.g., >12 hours) to allow the undissolved solid particles to settle, leaving a clear, saturated supernatant.
-
Sampling : A sample of the clear supernatant is carefully withdrawn using a temperature-equilibrated syringe. To prevent any undissolved microparticles from being collected, the sample is immediately passed through a syringe filter (e.g., 0.45 µm PTFE).
-
Concentration Analysis : The concentration of the solute in the filtered saturated solution is determined. Common analytical methods include:
-
Gravimetric Analysis : A known mass of the filtered solution is weighed, the solvent is evaporated under controlled conditions (e.g., in a vacuum oven), and the remaining solid solute is weighed.
-
UV-Vis Spectrophotometry : A precise volume of the filtered solution is accurately diluted with the pure solvent to a concentration within the linear range of the spectrophotometer. The absorbance is measured at the wavelength of maximum absorbance (λmax), and the concentration is calculated using a pre-established calibration curve.[6]
-
-
Data Calculation : The mole fraction solubility (x) is calculated from the determined concentration of the solute in the saturated solution and the known molar masses of the solute and the solvent.
Experimental Workflow Diagram
The following diagram illustrates the key steps of the isothermal saturation method used for solubility determination.
References
Technical Guide: Physicochemical Properties of 2-Methyl-3-nitrobenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of 2-Methyl-3-nitrobenzoic acid (CAS No. 1975-50-4), a key intermediate in organic and pharmaceutical synthesis.[1][2] The document outlines its physical properties, standardized experimental protocols for their determination, and a workflow for sample purification and analysis.
Physicochemical Data Summary
This compound, also known as 3-Nitro-o-toluic acid, is a solid, appearing as a white, light beige, or yellow crystalline powder.[1][3][4] Its molecular formula is C₈H₇NO₄ with a molecular weight of 181.15 g/mol .[1][5] The compound is generally insoluble in water.[3][4][6]
The reported melting and boiling points for this compound exhibit some variation across different sources. This can be attributed to differences in experimental conditions, sample purity, and measurement techniques. The quantitative data are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | 182-184 °C (lit.) | [4] |
| 180-187 °C | [1] | |
| 360-363 °F (182.2-183.9 °C) | [6][7] | |
| 152 °C | [3][8] | |
| Boiling Point | 314.24 °C (rough estimate) | [3][4][9] |
| 337.1 °C | [8] |
Note: The melting point is most frequently cited in the 182-184 °C range. The lower reported value of 152 °C may represent a different polymorph or a sample with impurities. Boiling point values are generally estimates, as aromatic carboxylic acids may decarboxylate or decompose at such high temperatures.
Experimental Protocols
Accurate determination of physical constants such as melting and boiling points is critical for compound identification, purity assessment, and process development.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the standard capillary method.
Objective: To determine the melting point range of a solid sample of this compound.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube with heated oil bath or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Capillary Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is positioned correctly adjacent to the capillary.
-
Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (~182 °C).
-
Measurement: When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2. A narrow range (0.5-2 °C) is indicative of high purity.
Determining the boiling point of a high-melting-point solid like this compound via distillation is often impractical due to the high temperatures required, which can cause decomposition. The reported values are typically estimates derived from computational models or determined under reduced pressure (vacuum distillation).
Objective: To determine the boiling point of a liquid sample at a given pressure.
Apparatus:
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle
-
Thermometer (calibrated)
-
Boiling chips
-
(Optional) Vacuum pump and manometer for reduced pressure distillation
Procedure:
-
Apparatus Setup: Place the substance in the distilling flask with a few boiling chips. Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.
-
Measurement: The boiling point is the constant temperature at which the vapor condenses into the condenser, observed as a stable reading on the thermometer while liquid is actively dripping into the receiving flask.
-
Pressure Correction: The atmospheric pressure should be recorded. If the determination is performed at a pressure other than standard pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation should be used to correct the boiling point to standard pressure. For high-boiling substances, this is often done in reverse; the boiling point is measured under vacuum and extrapolated to atmospheric pressure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the purification and subsequent melting point analysis of a synthesized solid organic compound like this compound. Purification via recrystallization is a standard and essential step to ensure the accuracy of the melting point measurement.[10][11]
Caption: Workflow for sample purification and melting point analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1975-50-4 | CAS DataBase [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 1975-50-4 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. saflikpharma.com [saflikpharma.com]
- 8. This compound | 1975-50-4 | M-4209 [biosynth.com]
- 9. This compound 1975-50-4 Boiling Point: 314.24a C (rough Estimate) at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]
- 10. issr.edu.kh [issr.edu.kh]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Spectroscopic Profile of 2-Methyl-3-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-nitrobenzoic acid (CAS No: 1975-50-4), a valuable building block in organic synthesis, particularly in the development of pharmaceuticals.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols.
Chemical Structure and Properties
This compound, also known as 3-Nitro-o-toluic acid, is an aromatic carboxylic acid with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[2] It typically appears as a white to light yellow crystalline powder with a melting point in the range of 182-184 °C.
Structure:
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. Due to the limited availability of directly published and fully assigned experimental data for this specific compound, some of the presented data are estimations based on spectral data from closely related compounds and established spectroscopic principles. These estimations are clearly noted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~8.1 - 8.3 | Doublet | 1H | Aromatic H (H-6) |
| ~7.8 - 8.0 | Doublet | 1H | Aromatic H (H-4) |
| ~7.5 - 7.7 | Triplet | 1H | Aromatic H (H-5) |
| ~2.6 | Singlet | 3H | -CH₃ |
Note: The chemical shifts for the aromatic protons are estimations based on the analysis of the ¹H NMR spectrum available from ChemicalBook and general principles of NMR spectroscopy. The exact coupling constants are not available.[3]
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton.
Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | -COOH |
| ~150 | C-NO₂ |
| ~138 | C-CH₃ |
| ~135 | Aromatic CH |
| ~132 | Aromatic C-COOH |
| ~130 | Aromatic CH |
| ~125 | Aromatic CH |
| ~20 | -CH₃ |
Disclaimer: The ¹³C NMR data presented are estimations based on the analysis of related compounds, such as methyl 2-methyl-3-nitrobenzoate and other substituted benzoic acids.[4] Experimental verification is recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1530 & ~1350 | Strong | Asymmetric & Symmetric N-O stretch (Nitro group) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |
| ~3000-3100 | Medium | C-H stretch (Aromatic) |
| ~2850-2960 | Weak | C-H stretch (Methyl group) |
Note: The presented IR data are characteristic absorption ranges for the functional groups present in this compound and are consistent with spectra of related nitrobenzoic acids.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Ratio | Proposed Fragment Ion |
| 181 | [M]⁺ (Molecular ion) |
| 164 | [M - OH]⁺ (Loss of hydroxyl radical) |
| 135 | [M - NO₂]⁺ (Loss of nitro group) |
| 134 | [M - OH - NO]⁺ |
| 119 | [M - COOH - OH]⁺ or [C₇H₆O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Disclaimer: The mass spectrometry fragmentation data are predicted based on the fragmentation patterns of similar aromatic carboxylic acids and nitro compounds.[5] The molecular ion peak is expected at m/z 181.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard : A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference (δ = 0.00 ppm).
-
Data Acquisition : The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation : The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
-
Data Acquisition : A background spectrum of the empty sample holder is recorded. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is heated to induce vaporization into the ion source.
-
Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.
Caption: Logical workflow for spectroscopic analysis.
References
2-Methyl-3-nitrobenzoic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 2-Methyl-3-nitrobenzoic acid (CAS No. 1975-50-4). The information is intended for professionals in research and development who may handle this compound. All data is compiled from publicly available Safety Data Sheets (SDS) and chemical databases.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It poses specific risks related to skin, eye, and respiratory irritation.
Table 1: GHS Classification [1][2][3]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Element | Description |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. |
| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P319: Get medical help if you feel unwell.P332+P317: If skin irritation occurs: Get medical help.P362+P364: Take off contaminated clothing and wash it before reuse. |
| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Fine needles or light beige/white/yellow crystalline powder | [3][4][5][6][7] |
| Molecular Formula | C₈H₇NO₄ | [7][8] |
| Molecular Weight | 181.15 g/mol | [7][8] |
| Melting Point | 182 - 186 °C (359.6 - 366.8 °F) | [3][6][8] |
| Boiling Point | No data available | [3] |
| Flash Point | 151.9 °C | [9] |
| Autoignition Temperature | No data available | [3] |
| Solubility in Water | Insoluble | [4][5][6][10] |
| Storage Class | 11 - Combustible Solids | [8] |
Toxicological Information
Table 3: Summary of Toxicological Effects
| Effect | Description |
| Acute Toxicity | Data not available. However, it is described as potentially toxic, and contact may cause severe injury.[1][10] |
| Skin Irritation | Causes skin irritation (Category 2).[1][2][3] |
| Eye Irritation | Causes serious eye irritation (Category 2).[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation (Category 3).[1][2][3] |
| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available to classify in these categories. |
| Occupational Exposure Limits | Not established.[2][11] |
Experimental Protocols
The hazard classifications for this compound are based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation Testing (Based on OECD Guideline 439)
The determination that a substance causes skin irritation is often made using an in vitro test method involving a Reconstructed Human Epidermis (RhE) model.[1][4][5][12] This method is a humane and scientifically validated alternative to traditional animal testing.[1][5]
Methodology:
-
Tissue Preparation: Commercially available RhE models, which mimic the upper layers of human skin, are equilibrated in culture medium.[5][12]
-
Application of Test Substance: A precise amount of the test chemical (in this case, this compound) is applied topically to the surface of the RhE tissue.[1][4]
-
Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., up to 4 hours).[1][4][12] Afterward, the chemical is removed by rinsing, and the tissue is transferred to fresh medium for a post-incubation recovery period (e.g., 42 hours).[12]
-
Viability Assessment: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. Viable cells convert the MTT dye into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[1][12]
-
Classification: The viability of the treated tissue is compared to that of a negative control. If the cell viability is reduced to ≤ 50%, the substance is classified as a skin irritant (GHS Category 2).[1][5][12]
Eye Irritation Testing (Based on OECD Guideline 405)
The potential for a substance to cause serious eye irritation is typically assessed using an in vivo test, historically performed on rabbits.[13] However, a weight-of-the-evidence approach, including in vitro data, is strongly recommended to minimize animal testing.[14][15][16]
Methodology:
-
Animal Selection and Preparation: Healthy, adult albino rabbits are used for the test.[15] Prior to the test, systemic analgesics and topical anesthetics are administered to minimize pain and distress.[13][14]
-
Application of Test Substance: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[13][14][17]
-
Observation Period: The eyes are examined for ocular lesions at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[15][16] The observation period can extend up to 21 days to assess the reversibility of the effects.[13][15][16]
-
Scoring of Effects: The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
Classification: Based on the severity and reversibility of the observed ocular lesions, the substance is classified. A substance causing effects that are fully reversible within 21 days is classified as an eye irritant (GHS Category 2). More severe or irreversible effects would lead to a higher classification.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Handle in a well-ventilated place.[1] Use only outdoors or in a properly functioning chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][14]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.
Table 4: Recommended Personal Protective Equipment [1][14]
| Body Part | Protection | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for tasks with a higher risk of splashing. |
| Skin | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves prior to use and change them immediately if contaminated. |
| Protective Clothing | Wear a lab coat. For larger quantities or splash risk, impervious or flame-resistant clothing may be required. | |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., N95 or equivalent).[8] |
Handling Procedures
-
Avoid contact with skin and eyes.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][14]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Storage Conditions
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[14]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
First Aid Measures
Table 5: First Aid Procedures [1][14]
| Exposure Route | Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Immediately rinse cautiously with water for several minutes (at least 15 minutes). Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors or dust. Use the recommended PPE. Remove all sources of ignition.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Containment and Cleaning: Dampen the solid spill material with a suitable solvent like alcohol to prevent dust from becoming airborne.[4] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1][4] Clean the spill area thoroughly.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher.[1] Water spray or alcohol-resistant foam can also be used.[14]
-
Specific Hazards: The compound is probably combustible.[1][4][10] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][14]
-
Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][14]
Stability and Reactivity
-
Reactivity: As a carboxylic acid, it will react with bases in neutralization reactions, which can generate substantial heat.[1][4][10]
-
Chemical Stability: The material is stable under recommended storage conditions.[14]
-
Conditions to Avoid: Excess heat, dust formation, and contact with incompatible materials.[14]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[14]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[14]
This technical guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound and ensure that all laboratory personnel are trained on its specific hazards and the appropriate emergency procedures.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. siesascs.edu.in [siesascs.edu.in]
- 5. mbresearch.com [mbresearch.com]
- 6. This compound | 1975-50-4 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound 99 1975-50-4 [sigmaaldrich.com]
- 9. This compound | 1975-50-4 | M-4209 [biosynth.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. home.miracosta.edu [home.miracosta.edu]
- 12. x-cellr8.com [x-cellr8.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
An In-depth Technical Guide to 2-Methyl-3-nitrobenzoic Acid (3-Nitro-o-toluic acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzoic acid, a key chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis. While direct quantitative biological activity and specific signaling pathway involvement for this compound are not extensively reported in publicly available literature, its crucial role as a precursor in the development of therapeutic agents, such as the antispasmodic drug Pitofenone, is well-established. This guide aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery by consolidating key technical information.
Chemical Identity and Synonyms
This compound is an aromatic carboxylic acid with the chemical formula C₈H₇NO₄. It is also known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Nitro-o-toluic acid, 3-Nitro-2-methylbenzoic acid[1][2] |
| CAS Number | 1975-50-4[1][2] |
| Molecular Formula | C₈H₇NO₄[1][2] |
| Molecular Weight | 181.15 g/mol [1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | References |
| Appearance | White or yellow crystalline powder | [1] |
| Melting Point | 180-187 °C | [1] |
| Purity | ≥ 98% | [1] |
| Storage Conditions | Store at 0-8°C in a dry, well-ventilated area with the lid securely closed. | [1] |
Role in Pharmaceutical Synthesis
This compound is a versatile building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.[1] Its functional groups—a carboxylic acid, a methyl group, and a nitro group—provide multiple reaction sites for further chemical transformations. It serves as a key intermediate in the production of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.[1] One specific application is in the synthesis of Pitofenone Hydrochloride, a drug used for treating smooth muscle spasms.[3]
Experimental Protocols: Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound: the nitration of m-toluic acid and the oxidation of 3-nitro-o-xylene.
Synthesis via Nitration of m-Toluic Acid
This method involves the direct nitration of m-toluic acid. The reaction conditions can be optimized to improve yield and selectivity.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, add 1 gram of m-toluic acid to 4 mL of fuming nitric acid, ensuring the mixture is constantly stirred.
-
Temperature Control: Maintain the reaction temperature at -10 °C for 1 hour.
-
Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: Once the reaction is complete, filter the reaction mixture to obtain the crude this compound.
-
Purification: Wash the crude product with cold water to remove residual acid and other impurities. This process typically yields approximately 0.66 g of this compound (a 50% yield).
Synthesis via Oxidation of 3-Nitro-o-xylene
This alternative route involves the oxidation of 3-nitro-o-xylene.
Experimental Protocol:
-
Reaction Setup: In a 500 ml three-necked flask, add 20 g of 3-nitro-o-xylene (0.132 mol).
-
Catalyst Addition: Add 0.1211 g of manganese acetate (B1210297) (0.0007 mol) and 0.0249 g of cobalt acetate (0.0001 mol) to the flask.
-
Solvent and Oxidant Addition: Add 76 g (0.66 mol) of n-hexanoic acid, followed by the slow dropwise addition of 9.87 g (0.29 mol) of hydrogen peroxide.
-
Reaction Conditions: Slowly raise the temperature to 60 °C and maintain the reaction for 12 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC until the remaining 3-nitro-o-xylene is less than 2%.
-
Work-up: Add 34 g (0.85 mol) of aqueous sodium hydroxide (B78521) solution to the reaction system and separate the aqueous layer.
-
Acidification and Isolation: Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.
-
Final Product: The desired this compound will precipitate and can be obtained by suction filtration, yielding approximately 20.78 g (an 87% yield).
Visualized Workflows and Pathways
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and its subsequent use in a known pharmaceutical synthesis pathway.
Caption: General Experimental Workflow for Synthesis.
References
An In-depth Technical Guide to 2-Methyl-3-nitrobenzoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methyl-3-nitrobenzoic acid, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. This document details its historical context, physicochemical properties, spectroscopic data, detailed experimental protocols for its synthesis, and its significant role as a precursor to various bioactive molecules.
Introduction and Historical Context
This compound, also known as 3-nitro-o-toluic acid, is an aromatic carboxylic acid whose emergence is intrinsically linked to the advancements in nitration chemistry during the late 19th and early 20th centuries. While a singular "discovery" by an individual is not well-documented, its synthesis became feasible with the establishment of reliable methods for the nitration of aromatic compounds. The earliest preparations of related nitroaromatic compounds date back to the mid-19th century, with the development of "mixed acid" (a combination of nitric and sulfuric acids) nitration being a key enabler. The systematic study of electrophilic aromatic substitution on substituted benzoic acids throughout the late 1800s and early 1900s would have inevitably led to the synthesis and characterization of this compound as one of the possible isomers from the nitration of 2-methylbenzoic acid (o-toluic acid). Today, it is a commercially available and widely utilized building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry.[1]
Physicochemical and Spectroscopic Data
The structural and chemical properties of this compound are well-characterized, making it a reliable reagent in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| CAS Number | 1975-50-4 | [2] |
| Appearance | White to light beige or pale yellow crystalline powder/fine needles | [3] |
| Melting Point | 182-184 °C | [3] |
| Boiling Point | Data unavailable | |
| pKa | 3.03 ± 0.20 (Predicted) | |
| Water Solubility | Insoluble | [3][4] |
| Organic Solvent Solubility | Soluble in ethanol (B145695) and acetone | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra are readily available in various databases, Table 2 summarizes the expected characteristic features.
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H NMR | Spectra are available in chemical databases. Expected signals would correspond to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. | [6] |
| ¹³C NMR | Spectra are available in chemical databases. Expected signals would include those for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. | [6] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the asymmetric and symmetric stretches of the nitro group are expected. | [6] |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern. | [6] |
Experimental Protocols
The synthesis of this compound can be achieved through several methods. The most common laboratory and industrial preparations involve the nitration of 2-methylbenzoic acid or the oxidation of 3-nitro-o-xylene.
Synthesis via Nitration of 2-Methylbenzoic Acid
This method utilizes a nitrating agent to introduce a nitro group onto the aromatic ring of o-toluic acid.
Materials:
-
2-methylbenzoic acid (o-toluic acid)
-
Fuming nitric acid
-
Concentrated sulfuric acid (optional, for mixed acid nitration)
-
Ice
-
Water
Procedure:
-
In a flask equipped with a stirrer and maintained at a low temperature (typically between -10°C and 0°C) using an ice-salt bath, slowly add 2-methylbenzoic acid to fuming nitric acid with constant stirring.
-
Maintain the temperature and continue stirring for a specified period (e.g., 1 hour) to allow the reaction to proceed to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Synthesis via Oxidation of 3-Nitro-o-xylene
This industrial method involves the oxidation of the methyl group of 3-nitro-o-xylene to a carboxylic acid.
Materials:
-
3-nitro-o-xylene
-
Acetic acid (solvent)
-
Cobalt acetate (B1210297) (catalyst)
-
Manganese acetate (catalyst)
-
Sodium bromide (promoter)
-
Oxygen or air
Procedure:
-
Charge a pressure reactor with 3-nitro-o-xylene, acetic acid, cobalt acetate, manganese acetate, and sodium bromide.
-
Pressurize the reactor with oxygen or air and heat the mixture to a specified temperature (e.g., 120-160°C).
-
Maintain the reaction under pressure with continuous stirring for several hours until the starting material is consumed (monitored by HPLC or GC).
-
After the reaction is complete, cool the reactor and vent the pressure.
-
The reaction mixture is then typically cooled to induce crystallization of the product.
-
The precipitated this compound is collected by filtration, washed, and dried.[7] Further purification can be achieved by recrystallization.
Role in Organic Synthesis and Drug Development
This compound is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.[1] Its functional groups—the carboxylic acid, the methyl group, and the nitro group—provide multiple handles for chemical modification.
Synthesis of Methyl 2-methyl-3-nitrobenzoate
Esterification of the carboxylic acid group is a common transformation.
Experimental Workflow for Esterification:
Caption: Esterification of this compound.
Precursor to Biologically Active Molecules
The nitro group of this compound can be readily reduced to an amino group, which opens up pathways to a wide range of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.
This compound is a starting material for the synthesis of 2,3-unsubstituted indoles, an important class of heterocyclic compounds with diverse biological activities.[3]
Logical Relationship for Indole Synthesis:
Caption: Pathway to 2,3-unsubstituted indoles.
A prominent application of this compound is in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.[1][8]
Role in Lenalidomide Synthesis:
Caption: Synthesis of Lenalidomide from this compound.
Conclusion
This compound is a foundational chemical intermediate with a rich history intertwined with the development of organic synthesis. Its well-defined physicochemical and spectroscopic properties, coupled with established and versatile synthetic protocols, make it an indispensable tool for researchers and professionals in drug development and materials science. Its critical role as a precursor to important pharmaceuticals like Lenalidomide underscores its continued significance in advancing medicinal chemistry. This guide provides a comprehensive technical overview to support its effective utilization in research and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-甲基-3-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 1975-50-4 [chemicalbook.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound(1975-50-4) 1H NMR [m.chemicalbook.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
Theoretical Exploration of 2-Methyl-3-nitrobenzoic Acid: A Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Methyl-3-nitrobenzoic acid. While dedicated theoretical studies on this specific isomer are not extensively available in public literature, this document outlines the standard computational protocols by referencing detailed studies on closely related isomers, such as 4-Methyl-3-nitrobenzoic acid. The guide covers molecular geometry optimization, vibrational frequency analysis, and the exploration of electronic properties through Density Functional Theory (DFT). Detailed experimental protocols for these computational studies are provided, and key data points from analogous molecules are summarized in structured tables to serve as a reference. This document aims to equip researchers with the necessary framework to conduct their own in-depth theoretical investigations of this compound.
Introduction
This compound (CAS: 1975-50-4), a substituted aromatic carboxylic acid, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] Understanding its three-dimensional structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate these properties at the molecular level.
This guide will detail the established theoretical approaches for characterizing molecules of this class, providing researchers with a robust framework for their studies.
Molecular Structure and Properties
The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the lowest energy arrangement of atoms.
Physicochemical Properties
Basic physicochemical data for this compound has been experimentally determined and is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H7NO4 | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| Melting Point | 182-184 °C | [3] |
| Appearance | White crystal powder | [2] |
| CAS Number | 1975-50-4 | [3] |
Optimized Molecular Geometry (Illustrative Example)
While specific optimized geometrical parameters for this compound are not available in the reviewed literature, Table 2 presents the calculated bond lengths and angles for the closely related isomer, 4-Methyl-3-nitrobenzoic acid, as determined by DFT calculations. This serves as an illustrative example of the type of data obtained from geometry optimization.[4][5]
Data for 4-Methyl-3-nitrobenzoic acid (cis conformer)
| Parameter | Bond | Calculated Value (Å) | Parameter | Bond Angle | Calculated Value (°) |
| Bond Length | C1-C2 | 1.393 | Bond Angle | C1-C2-C3 | 120.11 |
| C2-C3 | 1.397 | C2-C3-C4 | 122.54 | ||
| C3-C4 | 1.410 | C3-C4-C5 | 115.78 | ||
| C4-C5 | 1.408 | C4-C5-C6 | 122.46 | ||
| C5-C6 | 1.388 | C6-C1-C2 | 118.70 | ||
| C6-C1 | 1.4058 | C2-C1-C7 | 122.95 | ||
| C1-C7 | 1.490 | C1-C7-O8 | 123.19 | ||
| C7=O8 | 1.226 | C1-C7-O9 | 117.79 | ||
| C7-O9 | 1.384 | C7-O9-H10 | 114.92 |
Note: Atom numbering corresponds to the standard representation of the molecule in computational chemistry software.
Vibrational Analysis (FTIR & FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, which can then be compared with experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra.
Calculated Vibrational Frequencies (Illustrative Example)
Table 3 presents a selection of calculated and experimentally observed vibrational frequencies for 4-Methyl-3-nitrobenzoic acid. This comparison, aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific vibrational modes to the observed spectral bands.
Data for 4-Methyl-3-nitrobenzoic acid
| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |
| 3085 | 3088 | C-H stretch |
| 1700 | 1715 | C=O stretch (Carboxylic acid) |
| 1535 | 1540 | NO2 asymmetric stretch |
| 1355 | 1360 | NO2 symmetric stretch |
| 1450 | 1455 | CH3 asymmetric bend |
| 820 | 825 | C-H out-of-plane bend |
Note: Calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors.
Electronic Properties
The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and potential as a component in electronic materials.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.[6][7] A smaller gap generally implies higher reactivity.[6][8]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other species.
Detailed Methodologies
The following sections outline the standard computational protocols for the theoretical studies described above. These methods are widely applicable to organic molecules like this compound.
Computational Details
All calculations are typically performed using a suite of quantum chemistry software such as Gaussian. The choice of theoretical method and basis set is crucial for obtaining accurate results. A commonly used and well-balanced approach for molecules of this type is the Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[9] The 6-311++G(d,p) basis set is often employed as it provides a good compromise between computational cost and accuracy for geometry optimization and frequency calculations.[4][9]
Geometry Optimization Protocol
-
Input Structure: A plausible 3D structure of this compound is generated using molecular modeling software.
-
Conformational Analysis: For molecules with rotatable bonds (e.g., the carboxylic acid group), a conformational analysis is performed to identify the lowest energy conformer (e.g., cis vs. trans orientation of the -COOH group relative to the nitro group).[4]
-
Optimization Calculation: The geometry of the most stable conformer is then optimized using the selected DFT method and basis set (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the theoretical vibrational frequencies.
Vibrational Spectra Calculation Protocol
-
Frequency Calculation: As mentioned above, the vibrational frequencies are obtained from the frequency analysis performed on the optimized geometry.
-
Scaling: The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity. Therefore, the computed frequencies are often scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.
-
Spectral Simulation: The scaled frequencies and calculated intensities (IR and Raman) are used to generate theoretical spectra, which can be visually compared with experimental spectra.
Electronic Properties Calculation Protocol
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure.
-
Orbital Analysis: The energies of the HOMO and LUMO are extracted from the output of the single-point energy calculation. The HOMO-LUMO energy gap is then calculated as E_LUMO - E_HOMO.
-
MEP Surface Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize the charge distribution.
Visualizations
Diagrams are essential for representing molecular structures and computational workflows.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 1975-50-4 [chemicalbook.com]
- 3. This compound 99 1975-50-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 6. irjweb.com [irjweb.com]
- 7. learn.schrodinger.com [learn.schrodinger.com]
- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Preparation of 2-Methyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-methyl-3-nitrobenzoic acid from 3-nitro-o-xylene via oxidation. The primary method described utilizes a catalytic system of cobalt(II) acetate (B1210297) and manganese(II) acetate with hydrogen peroxide as the oxidant, offering a high yield of 87%.[1] An alternative, environmentally conscious method employing oxygen from the air is also discussed. This protocol includes comprehensive experimental procedures, safety precautions, characterization data, and a graphical representation of the workflow to ensure reproducibility and safe execution in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a carboxylic acid and a nitro group, allows for a variety of subsequent chemical transformations. The selective oxidation of one methyl group of 3-nitro-o-xylene presents an efficient route to this important intermediate. This document outlines a robust and high-yielding protocol for this transformation.
Reaction Scheme

Figure 1. Oxidation of 3-nitro-o-xylene to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the recommended experimental protocol.
Table 1: Reactant and Catalyst Quantities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 3-Nitro-o-xylene | C₈H₉NO₂ | 151.16 | 20.0 | 0.132 | 1.00 |
| n-Hexanoic acid | C₆H₁₂O₂ | 116.16 | 76.0 | 0.66 | 5.00 |
| Hydrogen peroxide (30%) | H₂O₂ | 34.01 | 9.87 | 0.29 | 2.20 |
| Manganese(II) acetate | Mn(C₂H₃O₂)₂ | 173.03 | 0.1211 | 0.0007 | 0.005 |
| Cobalt(II) acetate | Co(C₂H₃O₂)₂ | 177.02 | 0.0249 | 0.0001 | 0.001 |
Table 2: Product Yield and Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | Melting Point (°C) |
| This compound | C₈H₇NO₄ | 181.15 | 23.91 | 20.78 | 87 | 182-184 |
Experimental Protocols
Protocol 1: Catalytic Oxidation with Hydrogen Peroxide[1]
This protocol describes the synthesis of this compound with a high reported yield of 87%.
Materials:
-
3-Nitro-o-xylene
-
n-Hexanoic acid
-
Hydrogen peroxide (H₂O₂)
-
Manganese(II) acetate
-
Cobalt(II) acetate
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
500 mL three-necked flask
-
Stirrer
-
Heating mantle
-
Dropping funnel
-
HPLC system for reaction monitoring
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.
-
Addition of Solvent: To the flask, add 76 g (0.66 mol) of n-hexanoic acid.
-
Addition of Oxidant: Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise to the reaction mixture.
-
Reaction: Gently heat the mixture to 60°C and maintain this temperature for 12 hours with continuous stirring. Monitor the reaction progress by HPLC until the concentration of 3-nitro-o-xylene is less than 2%.
-
Workup - Basification: After the reaction is complete, add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the reaction mixture and stir. Separate the aqueous layer.
-
Workup - Acidification: Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid. This will cause the this compound to precipitate.
-
Isolation: Collect the precipitated product by suction filtration.
-
Drying: Dry the product to obtain this compound (expected yield: 20.78 g, 87%).
Protocol 2: Oxidation with Atmospheric Oxygen[2]
This protocol offers a greener alternative using oxygen from the air as the oxidant.
Materials:
-
3-Nitro-o-xylene
-
Organic solvent (e.g., o-dichlorobenzene)
-
Catalyst (e.g., Cobaltous diacetate, manganese acetate, and tetrabromoethane)
-
Oxygen source (air or pure oxygen)
-
Reactor equipped with a gas inlet
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Activated carbon
Procedure:
-
Reaction Setup: In a suitable reactor, add 3-nitro-o-xylene, an organic solvent, and the catalyst.
-
Reaction: Heat the mixture to 90-100°C and introduce a stream of oxygen or air. Maintain the reaction until the concentration of 3-nitro-o-xylene is below 1%.
-
Isolation of Crude Product: Cool the reaction mixture and filter to obtain the crude product.
-
Purification:
-
Dissolve the crude product in a 2-5% sodium hydroxide solution (5-7 times the mass of the crude product) and heat to 50-60°C for 30 minutes.
-
Separate any organic layer.
-
To the aqueous layer, add activated carbon and stir at 50-60°C for 40 minutes for decolorization.
-
Filter the mixture and heat the filtrate to 90°C.
-
Acidify the filtrate with dilute sulfuric acid to a pH of 2.
-
Cool the mixture to 30°C and collect the precipitated product by filtration.
-
Wash the product with water and dry.
-
Safety and Handling Precautions
-
3-Nitro-o-xylene: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.[2] Always handle 3-nitro-o-xylene in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2][3]
-
Hydrogen Peroxide: Hydrogen peroxide is a strong oxidizing agent and can be corrosive.[4] Avoid contact with skin and eyes.[4] It is recommended to use chemical-resistant gloves and safety glasses.[4] Store away from combustible materials.[3]
-
General Precautions: Always follow standard laboratory safety practices.[5][6] Plan your experiment in advance and be aware of all potential hazards.[7] In case of a spill, follow appropriate cleanup procedures.[3]
Characterization of this compound
The final product should be a white to light beige crystalline powder.
-
Melting Point: 182-184 °C
-
Molecular Formula: C₈H₇NO₄
-
Molecular Weight: 181.15 g/mol [8]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm. The methyl group protons will appear as a singlet in the upfield region, around 2.5 ppm. The carboxylic acid proton will be a broad singlet at a chemical shift greater than 10 ppm.
-
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.[9]
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong band around 1760-1690 cm⁻¹.
-
N-O asymmetric stretch (nitro group): A strong band around 1550-1475 cm⁻¹.
-
N-O symmetric stretch (nitro group): A strong band around 1360-1290 cm⁻¹.
-
C-H stretch (aromatic and alkyl): Bands in the region of 3100-2850 cm⁻¹.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound using the hydrogen peroxide method.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN105130820A - New this compound preparation method - Google Patents [patents.google.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. purdue.edu [purdue.edu]
- 5. cwu.edu [cwu.edu]
- 6. osha.gov [osha.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Nitration of m-Toluic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of m-toluic acid is a crucial electrophilic aromatic substitution reaction that yields a mixture of nitroisomers, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. The directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups on the aromatic ring influence the regioselectivity of the reaction. The methyl group is an ortho, para-director and activating, while the carboxylic acid group is a meta-director and deactivating. This protocol provides a detailed method for the nitration of m-toluic acid, focusing on the synthesis of 2-nitro-3-methylbenzoic acid, a key building block in organic synthesis.[1][2][3]
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the potential products is presented in Table 1.
| Property | m-Toluic Acid | 2-Nitro-3-methylbenzoic acid | 4-Nitro-3-methylbenzoic acid | 6-Nitro-3-methylbenzoic acid |
| IUPAC Name | 3-Methylbenzoic acid | 2-Nitro-3-methylbenzoic acid | 4-Nitro-3-methylbenzoic acid | 5-Methyl-2-nitrobenzoic acid |
| Synonyms | m-Toluic acid | - | - | 6-Nitro-m-toluic acid |
| CAS Number | 99-04-7 | 1975-50-4 | 3113-71-1 | 3113-72-2 |
| Molecular Formula | C₈H₈O₂ | C₈H₇NO₄ | C₈H₇NO₄ | C₈H₇NO₄ |
| Molecular Weight | 136.15 g/mol | 181.15 g/mol | 181.15 g/mol | 181.15 g/mol |
| Appearance | White to yellowish crystalline solid | - | Pale yellow solid | - |
Regioselectivity in the Nitration of m-Toluic Acid
The nitration of m-toluic acid can theoretically yield three primary mono-nitro isomers: 2-nitro-3-methylbenzoic acid, 4-nitro-3-methylbenzoic acid, and 6-nitro-3-methylbenzoic acid. The reaction conditions, particularly temperature, play a critical role in the selectivity of the nitration. A patented method has demonstrated high selectivity for 2-nitro-3-methylbenzoic acid at very low temperatures.[1][2]
| Product | Reaction Temperature (°C) | Selectivity (%) | Conversion of m-Toluic Acid (%) | Purity of Product (%) | Reference |
| 2-Nitro-3-methylbenzoic acid | -15 | 75.2 | 99.1 | 99.2 | [2] |
| 2-Nitro-3-methylbenzoic acid | -17.8 | 79.8 | 99.4 | 99.3 | [2] |
| 2-Nitro-3-methylbenzoic acid | -20.1 | 81.5 | 99.4 | 99.2 | [1] |
| 2-Nitro-3-methylbenzoic acid | -23.3 | 84.8 | 99.8 | 99.2 | [1] |
| 2-Nitro-3-methylbenzoic acid | -25.0 | 84.8 | 99.8 | 99.2 | [1] |
Experimental Protocol: Nitration of m-Toluic Acid
This protocol is adapted from a method optimized for the selective synthesis of 2-nitro-3-methylbenzoic acid.[1][2]
Materials:
-
m-Toluic acid (powdered, average particle size 10-200 µm)
-
Concentrated nitric acid (98%)
-
Crushed ice
-
Distilled water
Equipment:
-
Four-necked round-bottom flask (1000 mL)
-
Mechanical stirrer
-
Thermometer
-
Cooling bath (e.g., acetone (B3395972) and dry ice)
-
Dropping funnel (optional, for controlled addition of reactants)
-
Büchner funnel and flask
-
Filtration paper
-
Beakers
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Place 500 g of concentrated nitric acid (98%) into a 1000 mL four-necked glass flask equipped with a mechanical stirrer and a thermometer.
-
Cool the nitric acid to a temperature between -30°C and -15°C using a suitable cooling bath. For optimal selectivity towards 2-nitro-3-methylbenzoic acid, a temperature range of -25°C to -20°C is recommended.[1]
-
-
Addition of m-Toluic Acid:
-
Slowly add powdered m-toluic acid to the cooled and stirred nitric acid. The particle size of the m-toluic acid should ideally be between 10 and 200 micrometers.[1]
-
Maintain the reaction temperature within the desired range throughout the addition. The addition rate should be controlled to prevent a significant increase in temperature.
-
-
Reaction:
-
Continue stirring the mixture at the specified temperature. The reaction time will vary depending on the temperature. For example, at -17.8°C the reaction may be complete in 35 minutes, while at -20.1°C it may take up to 100 minutes.[1][2]
-
Monitor the reaction progress by HPLC to determine the conversion of m-toluic acid and the selectivity for the desired product. The reaction is considered complete when the conversion of m-toluic acid is above 99%.[1][2]
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a large beaker with constant stirring.
-
Allow the ice to melt completely. A precipitate of the nitro-m-toluic acid isomers will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold distilled water until the washings are neutral to litmus (B1172312) paper.
-
-
Purification:
-
Characterization:
-
Dry the purified product and determine its yield.
-
Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR) to confirm its identity and purity.
-
Experimental Workflow
Caption: Workflow for the nitration of m-toluic acid.
Safety Precautions
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction and the formation of undesired byproducts.
-
Always add acid to water, not the other way around, when preparing dilutions. In this protocol, the substrate is added to the acid, which requires careful control.
References
Application Notes and Protocols: The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-nitrobenzoic acid is a pivotal chemical intermediate in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[1][2] Its unique trifunctionalized aromatic structure, featuring a carboxylic acid, a methyl group, and a nitro group, offers a versatile platform for complex molecular construction.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on the synthesis of Lenalidomide (B1683929), an important immunomodulatory drug.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds, which are prevalent motifs in numerous drug molecules.[1][2] The primary transformations of this intermediate involve:
-
Esterification of the carboxylic acid group: This allows for further functionalization and modification of the molecule.[1]
-
Reduction of the nitro group: The conversion of the nitro group to an amine is a gateway to a wide array of nitrogen-containing heterocycles.[1]
-
Halogenation of the methyl group: This transformation, typically bromination, activates the methyl group for subsequent nucleophilic substitution, a key step in the formation of cyclic structures.
A prominent example of its application is in the multi-step synthesis of Lenalidomide, where it forms the core isoindolinone structure of the final drug molecule.
Data Presentation: Synthesis of Lenalidomide Intermediates
The following tables summarize quantitative data for key steps in the synthesis of Lenalidomide starting from this compound, based on various reported protocols.
Table 1: Esterification of this compound to Methyl 2-methyl-3-nitrobenzoate
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| This compound | Dimethyl sulfate (B86663) | Acetone (B3395972) | Potassium carbonate | 25-30 | 10 (stirring) | Not explicitly stated | Not explicitly stated | US10392364B2[3] |
| This compound | Thionyl chloride | Methanol | - | Reflux | Not explicitly stated | High | Not explicitly stated | General Method |
Table 2: Bromination of Methyl 2-methyl-3-nitrobenzoate to Methyl 2-(bromomethyl)-3-nitrobenzoate
| Reactant 1 | Brominating Agent | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Methyl 2-methyl-3-nitrobenzoate | N-bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Acetonitrile (B52724) | 55-60 | 12 | Not explicitly stated | Not explicitly stated | US10392364B2[3] |
| Methyl 2-methyl-3-nitrobenzoate | N-bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Methyl acetate | 57 (Reflux) | 18 | ~98 | 98 (by HPLC) | WO2015057043A1[4] |
Table 3: Synthesis and Reduction of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B194619)
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-aminopiperidine-2,6-dione (B110489) hydrochloride | Triethylamine (B128534) | N-Methylpyrrolidone (NMP) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | WO 2009/114601 (as cited in US10392364B2) |
| 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Iron powder | - | Ethanol, Water, Ammonium chloride | 60 | Not explicitly stated | 98 | 98 (by HPLC) | WO2015057043A1[4] |
| 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 10% Pd/C, H₂ | - | NMP with aqueous ammonia | Not explicitly stated | 6-12 | Not explicitly stated | Not explicitly stated | US10392364B2[3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate
Objective: To convert this compound to its methyl ester.
Materials:
-
This compound (1 equivalent)
-
Dimethyl sulfate (1.05 equivalents)
-
Potassium carbonate (as base)
-
Acetone (solvent)
Procedure:
-
Dissolve this compound and dimethyl sulfate in acetone in a reaction vessel.
-
Stir the mixture at 25-30°C for 10 minutes.
-
Add potassium carbonate to the mixture.
-
Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-methyl-3-nitrobenzoate.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
Objective: To brominate the methyl group of methyl 2-methyl-3-nitrobenzoate.
Materials:
-
Methyl 2-methyl-3-nitrobenzoate (1 equivalent)
-
N-bromosuccinimide (NBS) (1.2 equivalents)
-
Azobisisobutyronitrile (AIBN) (0.1 equivalents)
-
Acetonitrile (solvent)
-
Water
Procedure:
-
Charge a reaction vessel with methyl 2-methyl-3-nitrobenzoate and acetonitrile.
-
Add N-bromo succinimide (B58015) (NBS) followed by azobisisobutyronitrile (AIBN) to the reaction mixture.
-
Heat the mixture to 55-60°C and maintain for 12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, concentrate the acetonitrile (approximately 80%) under vacuum.
-
Add water to the crude mixture to precipitate the product and remove any remaining acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the solid, wash with water, and dry to yield methyl 2-(bromomethyl)-3-nitrobenzoate.[3]
Protocol 3: Synthesis of Lenalidomide
Objective: To synthesize Lenalidomide from methyl 2-(bromomethyl)-3-nitrobenzoate.
Materials:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate (1 equivalent)
-
3-aminopiperidine-2,6-dione hydrochloride (1 equivalent)
-
Triethylamine (as base)
-
N-Methylpyrrolidone (NMP) (solvent)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Aqueous ammonia
Procedure:
Step 1: Condensation
-
Condense methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride in NMP with triethylamine as a base.
-
Monitor the reaction for the formation of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
-
Upon completion, isolate the intermediate product.
Step 2: Reduction
-
Dissolve the 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione intermediate in NMP with a small amount of aqueous ammonia.
-
Add 10% Pd/C catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (60-100 psi) for 6-12 hours.
-
Monitor the reduction of the nitro group by TLC or HPLC.
-
Upon completion, filter the catalyst.
-
Isolate the crude Lenalidomide from the filtrate.
-
Purify the crude product by recrystallization to obtain pure Lenalidomide.[3]
Visualizations
References
Application Notes: Synthesis of Lenalidomide Utilizing 2-Methyl-3-nitrobenzoic Acid
Introduction
Lenalidomide (B1683929), an immunomodulatory agent with potent anti-tumor activity, is a cornerstone in the treatment of multiple myeloma and certain myelodysplastic syndromes.[1] The synthesis of this critical pharmaceutical compound involves a multi-step process, for which various routes have been developed. A common and efficient pathway utilizes 2-Methyl-3-nitrobenzoic acid as a key starting material. This document provides detailed application notes and protocols for the synthesis of Lenalidomide, outlining a four-step process: esterification of the starting material, subsequent benzylic bromination, cyclization with 3-aminopiperidine-2,6-dione (B110489), and a final nitro group reduction to yield the active pharmaceutical ingredient (API).
Synthetic Pathway Overview
The synthesis begins with the conversion of this compound to its methyl ester, Methyl 2-methyl-3-nitrobenzoate. This intermediate then undergoes a radical bromination at the benzylic position to form Methyl 2-(bromomethyl)-3-nitrobenzoate, a key building block.[1] This electrophilic intermediate is then coupled with 3-aminopiperidine-2,6-dione hydrochloride in a condensation and intramolecular cyclization reaction to form the nitro-precursor of Lenalidomide. The final step involves the reduction of the nitro group to an amine, yielding Lenalidomide.[2][3]
Data Presentation: Summary of Synthetic Steps
The following tables summarize the reaction conditions and outcomes for the key transformations in the synthesis of Lenalidomide from this compound.
Table 1: Step 1 - Esterification of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagents | Thionyl chloride, Methanol (B129727) | [4] |
| Solvent | Methanol | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 2 hours | [4] |
| Product | Methyl 2-methyl-3-nitrobenzoate | [4] |
| Yield | 98% | [4] |
Table 2: Step 2 - Bromination of Methyl 2-methyl-3-nitrobenzoate
| Parameter | Value | Reference |
| Starting Material | Methyl 2-methyl-3-nitrobenzoate | [1] |
| Reagents | N-bromosuccinimide (NBS) | [1] |
| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | [1] |
| Solvent | Methyl acetate (B1210297) | [1] |
| Reaction Temperature | 57°C (Reflux) | [1] |
| Reaction Time | 18 hours | [1] |
| Product | 2-(bromomethyl)-3-nitrobenzoic acid methyl ester | [1] |
| Yield & Purity | ~Quantitative yield, 98% purity (by HPLC) | [1] |
Table 3: Step 3 - Synthesis of Lenalidomide Nitro Precursor
| Parameter | Value | Reference |
| Starting Materials | 2-bromomethyl-3-nitrobenzoic acid methyl ester, 3-amino-2,6-piperidinedione hydrochloride | [5] |
| Base | Sodium carbonate | [5] |
| Solvent | Tetrahydrofuran (B95107) (THF) | [5] |
| Reaction Temperature | Reflux | [5] |
| Product | 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | [5] |
| Yield | 92.0% | [5] |
Table 4: Step 4 - Reduction of Nitro Precursor to Lenalidomide
| Parameter | Value | Reference |
| Starting Material | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | [1][3] |
| Reducing System | Iron powder, Ammonium (B1175870) chloride | [1] |
| Solvent | Mixture of organic solvent and water | [5] |
| Product | Lenalidomide | [1][2] |
| Overall Yield | 59.8% (three-step from Methyl 2-methyl-3-nitrobenzoate) | [3][6] |
| Purity | 99.6% | [3][7] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate (Esterification)
-
Suspend this compound (40.0g, 0.22 mol) in methanol (500 ml) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[4]
-
Under stirring, add thionyl chloride (32.6 ml, 0.44 mol) dropwise to the suspension.[4]
-
After the addition is complete, heat the mixture to reflux and maintain for 2 hours.[4]
-
After cooling, pour the reaction mixture into water (500 ml) and stir. A solid will precipitate.[4]
-
Collect the solid by filtration, wash the filter cake with water, and dry under reduced pressure to yield Methyl 2-methyl-3-nitrobenzoate (42g, 98% yield).[4]
Protocol 2: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate (Bromination)
-
In a reactor equipped with a reflux condenser and mechanical stirrer, charge Methyl 2-methyl-3-nitrobenzoate (100.0 g, 0.51 mol), N-bromosuccinimide (134.0 g, 0.75 mol), and methyl acetate (1.0 L).[1]
-
Add 2,2'-Azobisisobutyronitrile (AIBN) (8.4 g, 0.05 mol) to the resulting suspension.[1]
-
Heat the mixture to reflux (approx. 57°C) and stir for 18 hours.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture.[1]
-
Wash the reaction mixture sequentially with a 10% aqueous solution of Na₂SO₃ and a 10% aqueous solution of NaCl.[1]
-
Separate the organic layer, filter, and evaporate the solvent under reduced pressure to obtain the product as an orange-yellow oil with high purity (98% by HPLC).[1]
Protocol 3: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione (Cyclization)
-
Charge a reaction flask with 2-bromomethyl-3-nitrobenzoic acid methyl ester (99.9g), 3-amino-2,6-piperidinedione hydrochloride (50.0g), sodium carbonate (96.6g), and tetrahydrofuran (500ml).[5]
-
Heat the mixture to reflux and monitor the reaction by HPLC until the starting material (3-amino-2,6-piperidinedione hydrochloride) is ≤ 0.5%.[5]
-
Cool the reaction solution to room temperature.[5]
-
Pour the reaction mixture into 2L of purified water and stir for 1 hour at room temperature.[5]
-
Filter the suspension. Disperse the collected filter cake in a mixture of 1L ethanol (B145695) and 1L purified water, stir for 1 hour, and filter again.[5]
-
Disperse the filter cake in 1L of ethanol, stir for 1 hour at room temperature, and filter.[5]
-
Wash the final filter cake with 200ml of ethanol and dry at 50°C for 10 hours to obtain the product as an off-white solid (80.8g, 92.0% yield).[5]
Protocol 4: Synthesis of Lenalidomide (Reduction)
-
The reduction of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione can be performed using various methods, including catalytic hydrogenation or chemical reduction.[1][8]
-
Method A (Catalytic Hydrogenation): The nitro compound is hydrogenated using a 10% Pd/C catalyst in a suitable solvent such as DMF, methanol, or 1,4-dioxane (B91453) at elevated pressure (e.g., 50 psi).[8][9]
-
Method B (Chemical Reduction): An environmentally benign method involves using iron powder and ammonium chloride in a mixed solvent system of an organic solvent and water.[1][3]
-
Work-up: Following the reduction, the catalyst (if used) is filtered off. The product is typically isolated by crystallization from a suitable solvent or solvent mixture, such as ethyl acetate or a dioxane/ethyl acetate mixture, to yield pure Lenalidomide.[9]
Visualizations
The following diagram illustrates the synthetic workflow from the starting material to the final Lenalidomide product.
Caption: Synthetic workflow for Lenalidomide from this compound.
References
- 1. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN105523939B - A kind of preparation method of lenalidomide intermediate - Google Patents [patents.google.com]
- 5. Preparation method of lenalidomide - Eureka | Patsnap [eureka.patsnap.com]
- 6. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]
- 7. patents.justia.com [patents.justia.com]
- 8. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 9. US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
2-Methyl-3-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-nitrobenzoic acid is a valuable and versatile aromatic building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This makes it a crucial intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and other functional materials. The strategic positioning of the functional groups enables selective modifications, providing access to a variety of substituted aromatic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1975-50-4 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | White to light beige crystalline powder |
| Melting Point | 182-184 °C |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol (B129727) and DMSO |
Applications in Organic Synthesis
This compound serves as a key starting material for the synthesis of various important organic compounds. Its functional groups can be selectively manipulated to introduce further complexity. The carboxylic acid can be converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, which opens up a vast field of chemistry for the synthesis of nitrogen-containing heterocycles. The methyl group can be halogenated to introduce a reactive handle for further derivatization.
Key application areas include:
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs, analgesics, and the anticancer drug Lenalidomide.[1] It is also used to synthesize indole (B1671886) derivatives that act as 5-HT6 receptor ligands, which are of interest in the treatment of cognitive disorders.
-
Agrochemicals: The structural motif of this compound is found in various agrochemicals, such as herbicides and fungicides. The benzamide (B126) functional group, readily accessible from the carboxylic acid, is a common feature in many commercial pesticides.
-
Dyes and Pigments: The aromatic nitro compound can be used as a precursor in the synthesis of various dyes and pigments.
-
Polymer Chemistry: It can be used as a monomer or a building block for the synthesis of specialty polymers with enhanced thermal and mechanical properties.[1]
Experimental Protocols
This section provides detailed experimental protocols for key transformations of this compound.
Protocol 1: Synthesis of Methyl 2-Methyl-3-nitrobenzoate
The esterification of this compound is a fundamental first step for many subsequent reactions.
Reaction Scheme:
Figure 1: Fischer esterification of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 181.15 | 10.0 g | 0.055 |
| Methanol | 32.04 | 80 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 0.055 mol) and methanol (80 mL).
-
Carefully add concentrated sulfuric acid (2.0 mL) to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to afford methyl 2-methyl-3-nitrobenzoate as a white solid.
Expected Yield: ~90-95%
Protocol 2: Synthesis of Lenalidomide Intermediate from Methyl 2-Methyl-3-nitrobenzoate
This protocol describes the synthesis of a key intermediate in the production of the anticancer drug Lenalidomide.
Figure 2: Synthetic pathway to Lenalidomide.
Step 1: Bromination of Methyl 2-Methyl-3-nitrobenzoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 2-methyl-3-nitrobenzoate | 195.17 | 5.0 g | 0.0256 |
| N-Bromosuccinimide (NBS) | 177.98 | 4.78 g | 0.0269 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.21 g | 0.0013 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 50 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methyl-3-nitrobenzoate (5.0 g, 0.0256 mol) in carbon tetrachloride (50 mL).
-
Add N-bromosuccinimide (4.78 g, 0.0269 mol) and AIBN (0.21 g, 0.0013 mol) to the solution.
-
Heat the mixture to reflux for 4 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield methyl 2-(bromomethyl)-3-nitrobenzoate, which can be used in the next step without further purification.
Expected Yield: ~85-90%
Step 2: Condensation with 3-Aminopiperidine-2,6-dione
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 274.06 | 6.0 g | 0.0219 |
| 3-Aminopiperidine-2,6-dione hydrochloride | 164.59 | 3.6 g | 0.0219 |
| Triethylamine (B128534) (Et₃N) | 101.19 | 6.1 mL | 0.0438 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride (3.6 g, 0.0219 mol) in DMF (50 mL), add triethylamine (6.1 mL, 0.0438 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (6.0 g, 0.0219 mol) in DMF to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 6-8 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
Expected Yield: ~70-80%
Step 3: Reduction of the Nitro Group
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 289.24 | 5.0 g | 0.0173 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Methanol | 32.04 | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon | - |
Procedure:
-
Suspend 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (5.0 g, 0.0173 mol) and 10% Pd/C (0.5 g) in methanol (100 mL) in a hydrogenation flask.
-
Evacuate the flask and fill it with hydrogen gas from a balloon.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Lenalidomide.
-
The crude product can be purified by recrystallization.
Expected Yield: ~85-95%
Protocol 3: Synthesis of an Indole Derivative via Leimgruber-Batcho Synthesis
The Leimgruber-Batcho indole synthesis is a powerful method for preparing indoles from o-nitrotoluenes. This protocol outlines the synthesis of methyl 4-indolecarboxylate.
Figure 3: Leimgruber-Batcho synthesis of an indole derivative.
Step 1: Formation of the Enamine
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 2-methyl-3-nitrobenzoate | 195.17 | 5.0 g | 0.0256 |
| N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA) | 119.16 | 4.6 g | 0.0386 |
| Pyrrolidine | 71.12 | 2.7 g | 0.0380 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
To a solution of methyl 2-methyl-3-nitrobenzoate (5.0 g, 0.0256 mol) in DMF (20 mL), add DMFDMA (4.6 g, 0.0386 mol) and pyrrolidine (2.7 g, 0.0380 mol).
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a colored solid or oil and can be used directly in the next step.
Step 2: Reductive Cyclization
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Crude Enamine Intermediate | - | ~0.0256 mol | - |
| Raney Nickel | - | Slurry in water | - |
| Hydrazine (B178648) Hydrate (B1144303) | 50.06 | 5 mL | - |
| Ethanol (B145695) | 46.07 | 100 mL | - |
Procedure:
-
Suspend the crude enamine in ethanol (100 mL) in a round-bottom flask.
-
Carefully add a slurry of Raney nickel in water.
-
Heat the mixture to reflux and add hydrazine hydrate dropwise over 30 minutes.
-
Continue refluxing for an additional 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude indole.
-
Purify by column chromatography on silica (B1680970) gel to afford methyl indole-4-carboxylate.
Expected Overall Yield: ~60-70%
Protocol 4: Synthesis of a Potential Anti-inflammatory Agent: N-benzyl-2-methyl-3-nitrobenzamide
This protocol outlines the synthesis of a benzamide derivative, a class of compounds known to exhibit anti-inflammatory properties.
Figure 4: Synthesis of a potential anti-inflammatory benzamide.
Step 1: Formation of the Acid Chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 181.15 | 5.0 g | 0.0276 |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.8 mL | 0.0662 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2 drops | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
Suspend this compound (5.0 g, 0.0276 mol) in dry DCM (50 mL).
-
Add a catalytic amount of DMF (2 drops).
-
Slowly add thionyl chloride (4.8 mL, 0.0662 mol) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-methyl-3-nitrobenzoyl chloride as a solid, which is used immediately in the next step.
Step 2: Amide Formation
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methyl-3-nitrobenzoyl chloride | 199.59 | ~0.0276 mol | - |
| Benzylamine | 107.15 | 3.3 mL | 0.0304 |
| Pyridine | 79.10 | 2.5 mL | 0.0304 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
Dissolve the crude 2-methyl-3-nitrobenzoyl chloride in dry DCM (50 mL) and cool to 0 °C.
-
In a separate flask, dissolve benzylamine (3.3 mL, 0.0304 mol) and pyridine (2.5 mL, 0.0304 mol) in dry DCM (20 mL).
-
Add the benzylamine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield N-benzyl-2-methyl-3-nitrobenzamide.
Expected Yield: ~80-90%
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of a diverse range of organic molecules. The protocols provided herein demonstrate its utility in the preparation of key intermediates for pharmaceuticals like Lenalidomide, heterocyclic compounds such as indoles, and potentially bioactive molecules like N-substituted benzamides. The strategic functionalization of this starting material opens up numerous possibilities for the development of new drugs, agrochemicals, and advanced materials. Researchers and scientists are encouraged to explore the rich chemistry of this versatile compound in their synthetic endeavors.
References
Application Notes and Protocols for 2-Methyl-3-nitrobenzoic Acid in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-nitrobenzoic acid (CAS No. 1975-50-4) is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] While its primary role is in organic synthesis, its presence and purity are critical parameters that necessitate accurate and reliable analytical methods for its characterization and quantification. These application notes provide an overview of the analytical techniques and protocols for the analysis of this compound itself, as its direct application as a reagent for the analysis of other substances is not widely documented in scientific literature. Its methyl ester, however, is utilized as a standard in various chromatographic techniques.[2]
Physicochemical Properties Relevant to Analytical Methods
A summary of the key physicochemical properties of this compound that are pertinent to the development of analytical methods is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| Melting Point | 182-184 °C | [4] |
| Appearance | White to light beige crystalline powder | [5] |
| Solubility | Insoluble in water | [5] |
Application in Analytical Chemistry
The primary role of this compound in an analytical chemistry context is as a subject of analysis for quality control and reaction monitoring. Additionally, its derivative, methyl 2-methyl-3-nitrobenzoate, serves as a standard in chromatographic analyses.[2]
Chromatographic Analysis of this compound
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques for the separation and quantification of this compound.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the analysis of this compound, particularly for monitoring its synthesis and purity. A reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a general procedure for the separation and analysis of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Acidify the mobile phase by adding a small amount of phosphoric acid or formic acid (e.g., to a final concentration of 0.1%). Acidification helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Degas the mobile phase using an ultrasonic bath or an online degasser.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or the mobile phase) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to various concentrations.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water (acidified)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound by interpolating its peak area on the calibration curve.
-
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detector | Mass Spectrometry (MS) compatible with Formic Acid |
(Note: This is an example; method optimization is recommended for specific applications.)
2. Gas Chromatography (GC)
Gas chromatography can be used for the quantitative determination of this compound, typically after a derivatization step to increase its volatility.
Experimental Protocol: GC Analysis of this compound after Derivatization
This protocol describes the esterification of this compound with diazomethane (B1218177) prior to GC analysis.
Instrumentation and Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column (e.g., CP-Sil-43CB, 25 m x 0.32 mm i.d. x 0.2 µm)
-
Diazomethane solution (handle with extreme caution in a fume hood)
-
This compound sample
-
Suitable solvents (e.g., diethyl ether, methanol)
-
GC vials and syringes
Procedure:
-
Derivatization (Esterification):
-
Dissolve a known amount of the this compound sample in a minimal amount of methanol.
-
In a well-ventilated fume hood, add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed. This indicates the complete conversion of the carboxylic acid to its methyl ester.
-
Caution: Diazomethane is toxic and potentially explosive. Only trained personnel should handle it.
-
Gently remove the excess diazomethane and solvent under a stream of nitrogen.
-
Redissolve the resulting methyl 2-methyl-3-nitrobenzoate in a suitable solvent for GC injection.
-
-
GC Conditions:
-
Column: CP-Sil-43CB capillary column
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Carrier Gas: Nitrogen or Helium
-
Temperature Program: Optimize as needed (e.g., initial temperature of 150 °C, ramp to 250 °C).
-
-
Analysis:
-
Inject the derivatized sample into the GC.
-
Quantify the amount of this compound based on the peak area of its methyl ester, using an appropriate calibration method (e.g., internal or external standard).
-
Table 3: Performance of the Derivatization-GC Method
| Parameter | Value |
| Average Recovery | 99.81% |
| Relative Standard Deviation (RSD) | 0.08% |
| Detection Limit | 3 x 10⁻¹¹ g |
Workflow Diagrams
The following diagrams illustrate the general workflows for the analysis of this compound using HPLC and GC.
Caption: General workflow for the quantitative analysis of this compound by HPLC.
Caption: Workflow for the GC analysis of this compound after derivatization.
Conclusion
While this compound is not commonly employed as an analytical reagent for other compounds, robust and reliable analytical methods, primarily HPLC and GC, are available for its own characterization and quantification. These methods are essential for ensuring the quality and purity of this important synthetic intermediate in research, development, and manufacturing environments. The protocols and workflows provided herein serve as a guide for scientists and professionals working with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Some analytical applications of m-nitrobenzoic acid with particular reference to the separation of quadrivalent elements from the rare earths (lanthanides) - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methyl-3-nitrobenzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Methyl-3-nitrobenzoic acid. This valuable compound is a key intermediate in pharmaceutical and chemical manufacturing. Achieving a high yield and purity can be challenging, often hindered by side reactions and suboptimal process control.
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the two primary synthetic routes: the nitration of m-toluic acid and the oxidation of 3-nitro-o-xylene.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during synthesis in a direct question-and-answer format.
Route 1: Nitration of m-Toluic Acid
This is a classical approach involving an electrophilic aromatic substitution. However, historical yields are often low, typically around 50%.[1]
Q1: My yield from the nitration of m-toluic acid is consistently low (~50%). What is the most likely cause?
A1: A low yield in this reaction is most often due to the poor solubility of the starting material, m-toluic acid, in the nitrating medium. The dissolution of m-toluic acid is the rate-limiting step. Undissolved solid acts as a crystallization nucleus for the nitrated products, trapping unreacted starting material within the product crystals.[1] This leads to a low conversion rate and makes purification difficult.
Q2: How can I dramatically increase the yield and selectivity of the nitration reaction?
A2: Recent process optimization has shown that yield can be increased to over 85% by addressing two key parameters: the physical form of the starting material and the reaction temperature.[1]
-
Use Powdered m-Toluic Acid: Employing powdered m-toluic acid (average particle size 10-200 microns) significantly accelerates its dissolution in nitric acid. This creates a more homogeneous reaction mixture, preventing the issues described in Q1 and greatly improving the raw material conversion rate.[1]
-
Lower the Reaction Temperature: Conducting the reaction at a significantly lower temperature, in the range of -30°C to -15°C, has been shown to dramatically improve the selectivity for the desired this compound isomer over other by-products.[1]
Q3: I'm observing a mixture of isomers in my final product. How can they be minimized?
A3: The formation of isomers like 2-nitro-5-methylbenzoic acid and 3-methyl-4-nitrobenzoic acid is a common problem.[1] This occurs because the methyl group directs nitration to the ortho and para positions, while the carboxylic acid group directs to the meta position. The key to minimizing these by-products is rigorous temperature control. Maintaining the temperature between -30°C and -15°C favors the kinetic product, which is the desired 3-nitro isomer, increasing selectivity to over 85%.[1]
Route 2: Oxidation of 3-nitro-o-xylene
This alternative route can provide high yields and offers a different set of experimental considerations.
Q1: What are the potential advantages of using the oxidation route?
A1: The oxidation of 3-nitro-o-xylene can be a cleaner and safer alternative to nitration, especially when using molecular oxygen instead of nitric acid.[2][3] This method avoids the use of strong nitrating acids and can produce high yields, with reports ranging from 80% to 87%.[2][4]
Q2: My oxidation reaction is slow or incomplete. What factors should I check?
A2: An incomplete reaction can be caused by several factors:
-
Catalyst Activity: This reaction typically requires a catalyst, often a mixture of cobalt (II) and manganese (II) salts (e.g., acetates).[4][5] Ensure the catalyst is active and used in the correct loading.
-
Insufficient Oxidant: Whether using hydrogen peroxide or gaseous oxygen, a sufficient amount must be available to drive the reaction.[2][4] When using oxygen, maintaining adequate pressure is critical.
-
Reaction Temperature: The oxidation generally requires elevated temperatures, for instance, 60°C when using H₂O₂ or 90-100°C when using oxygen.[2][4] Ensure your reaction is maintained at the optimal temperature.
Q3: How can I prevent over-oxidation to 3-nitrophthalic acid?
A3: Over-oxidation of both methyl groups is a potential side reaction, especially under harsh conditions.[2] To avoid this, it is crucial to monitor the reaction's progress using a technique like HPLC. The reaction should be stopped when the concentration of the starting material, 3-nitro-o-xylene, falls below a predetermined threshold (e.g., <1-10%).[2][5]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for the different synthetic approaches to provide an easy comparison.
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Reported Yield (%) | Key Advantages/Disadvantages |
| Traditional Nitration | m-Toluic Acid | Fuming Nitric Acid | -10°C, 1 hour | ~50% | Simple reagents; Low yield, significant by-products.[1] |
| Optimized Nitration | Powdered m-Toluic Acid | Concentrated Nitric Acid | -30°C to -15°C, 1-2 hours | >75% (up to 87%) | High yield and selectivity; Requires precise low-temperature control.[1] |
| H₂O₂ Oxidation | 3-nitro-o-xylene | H₂O₂, Co(OAc)₂, Mn(OAc)₂ | 60°C, 12 hours | 87% | High yield, avoids strong nitrating acids; Uses metal catalysts.[4] |
| Oxygen Oxidation | 3-nitro-o-xylene | O₂ (gas), Co/Mn catalyst | 90-100°C | ~80% | "Green" method, lower cost raw materials; May require pressure equipment.[2][5] |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Optimized Nitration of m-Toluic Acid
This protocol is adapted from patent CN108129322B, which demonstrates a significant yield improvement.[1]
Materials:
-
Powdered m-toluic acid (average particle size ~40-60 microns)
-
Concentrated nitric acid (98%)
-
Deionized water
-
Four-neck round-bottom flask with mechanical stirrer and thermometer
-
Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)
Procedure:
-
Set up the four-neck flask with the mechanical stirrer and thermometer.
-
Add 500g of concentrated nitric acid to the flask.
-
Cool the nitric acid to the target temperature (e.g., -25°C) using the cooling bath.
-
Once the temperature is stable, begin slowly adding ~150g of powdered m-toluic acid to the stirred nitric acid over a period of time.
-
Maintain constant, vigorous stirring and ensure the reaction temperature is strictly controlled within the -30°C to -15°C range. The reaction is exothermic.
-
Continue stirring at this temperature for 60-80 minutes after the addition is complete. Monitor reaction completion by HPLC if possible.
-
Once the reaction is complete, quench the reaction by slowly adding the cold reaction mixture to a beaker of stirred ice water.
-
The this compound product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the product. Purity is typically >99%.[1]
Protocol 2: High-Yield Synthesis via H₂O₂ Oxidation of 3-nitro-o-xylene
This protocol is based on a procedure reported to yield 87% of the desired product.[4]
Materials:
-
3-nitro-o-xylene (20g, 0.132 mol)
-
Manganese (II) acetate (B1210297) (0.12g, 0.0007 mol)
-
Cobalt (II) acetate (0.025g, 0.0001 mol)
-
n-Hexanoic acid (76g, 0.66 mol)
-
Hydrogen peroxide (30% solution, 9.87g, 0.29 mol)
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
-
Three-neck flask with dropping funnel and condenser
Procedure:
-
To a 500 mL three-necked flask, add 20g of 3-nitro-o-xylene, 0.1211g of manganese acetate, 0.0249g of cobalt acetate, and 76g of n-hexanoic acid.
-
Begin stirring the mixture and slowly add 9.87g of hydrogen peroxide dropwise.
-
Slowly heat the reaction mixture to 60°C and maintain this temperature for 12 hours.
-
Monitor the reaction by HPLC until the starting material (3-nitro-o-xylene) is less than 2%.
-
After completion, cool the mixture and add 34g of aqueous sodium hydroxide solution to the reaction system. Transfer to a separatory funnel and separate the layers.
-
Take the aqueous layer and adjust its pH to 2 with hydrochloric acid.
-
The desired this compound will precipitate.
-
Collect the product by suction filtration, wash with cold water, and dry. The reported yield is 20.78g (87%).[4]
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis process.
Caption: Troubleshooting workflow for optimizing the nitration of m-toluic acid.
Caption: Logical relationship of factors influencing synthesis success.
References
- 1. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 2. CN105130820A - New this compound preparation method - Google Patents [patents.google.com]
- 3. CN107721804B - Method for preparing o-xylene through 3-nitro-o-xylene - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Large-Scale Synthesis of 2-Methyl-3-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2-Methyl-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of this compound?
A1: The two primary synthesis routes on a large scale are:
-
Nitration of m-Toluic Acid: This is a common method involving the direct nitration of m-toluic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1]
-
Oxidation of 3-Nitro-o-xylene: This alternative route involves the oxidation of 3-nitro-o-xylene.[2][3] While it can avoid the isomer separation issues of the nitration route, it may present its own challenges, such as the need for high-pressure equipment and the formation of over-oxidation byproducts.[3]
Q2: What are the most significant challenges encountered in the large-scale synthesis of this compound via nitration of m-toluic acid?
A2: The most significant challenges include:
-
Low Selectivity and Isomer Formation: The nitration of m-toluic acid yields a mixture of isomers, primarily this compound, 2-methyl-5-nitrobenzoic acid (4-nitro), and 3-methyl-4-nitrobenzoic acid (6-nitro).[1] The desired 2-nitro isomer is often not the predominant product, leading to low yields and significant waste.[1]
-
Difficult Purification: Separating the desired 2-nitro isomer from the other isomers is challenging due to their similar physical properties. This often requires multiple recrystallization steps, which can lead to a loss of product.[4]
-
Exothermic Reaction and Safety: The nitration reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, posing a significant safety risk, especially on a large scale.[5]
-
By-product Formation: Besides isomeric impurities, dinitrated products can also be formed, particularly at higher temperatures.[5]
-
Environmental Concerns: The process generates acidic wastewater and a large amount of solid waste in the form of unwanted isomers.[1]
Q3: How can the selectivity for the desired 2-nitro isomer be improved?
A3: Improving selectivity is a key challenge. Some strategies include:
-
Low-Temperature Reaction: Conducting the nitration at very low temperatures (e.g., -30°C to -15°C) has been shown to significantly increase the selectivity for the 2-nitro isomer.[1]
-
Control of Starting Material Physical Form: Using powdered m-toluic acid with a small particle size can increase the dissolution rate in the reaction medium, which can improve selectivity and conversion rates.[1]
-
Esterification Prior to Nitration: Protecting the carboxylic acid group as an ester (e.g., methyl 3-methylbenzoate) before nitration can alter the directing effects of the substituents on the aromatic ring, favoring the formation of the 2-nitro isomer.[4]
Q4: What are the typical impurities found in the final product?
A4: The main impurities are the isomeric by-products: 2-methyl-5-nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid.[1][4] Other potential impurities include unreacted starting material (m-toluic acid) and dinitrated products.[5] If the synthesis starts from 3-nitro-o-xylene, residual starting material and over-oxidation products like 3-nitrophthalic acid can be present.[3][4]
Q5: What analytical methods are recommended for monitoring the reaction and assessing product purity?
A5: High-Performance Liquid Chromatography (HPLC) is the most suitable method for monitoring the reaction progress and determining the purity of the final product. A reverse-phase C18 column can effectively separate the desired product from its isomers and other by-products.[1][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Suboptimal reaction temperature leading to poor selectivity.- Incomplete reaction.- Product loss during work-up and purification. | - Maintain a consistently low reaction temperature (e.g., -30°C to -15°C) to favor the formation of the 2-nitro isomer.[1]- Monitor the reaction by HPLC to ensure the complete conversion of the starting material.[1]- Optimize the recrystallization solvent and procedure to minimize product loss. |
| High Levels of Isomeric Impurities | - High reaction temperature.- Incorrect ratio of nitrating agents. | - Implement a robust cooling system to maintain a low and stable reaction temperature.[5]- Carefully control the stoichiometry of the nitrating agents. |
| Formation of Dinitrated By-products | - Excess of nitrating agent.- Elevated reaction temperature. | - Use a controlled amount of the nitrating agent.- Strictly maintain the recommended low reaction temperature.[7] |
| Runaway Reaction | - Inadequate cooling.- Too rapid addition of the nitrating agent.- Insufficient stirring. | - Ensure the cooling system is robust and has a backup.- Add the nitrating agent slowly and in a controlled manner, monitoring the temperature closely.- Ensure efficient and continuous stirring throughout the reaction. |
| Product is an Oil and Does Not Solidify | - High concentration of impurities, particularly other isomers.- Residual solvent. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.- If the product remains oily, consider an additional purification step such as column chromatography before attempting recrystallization. |
| Poor Purity After Recrystallization | - Inappropriate recrystallization solvent.- Insufficient cooling during crystallization.- Incomplete removal of mother liquor. | - Experiment with different solvent systems to find one that provides good separation of the desired isomer.- Allow for slow cooling to room temperature followed by further cooling in an ice bath to maximize the formation of pure crystals.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.[8] |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions and Outcomes for the Nitration of m-Toluic Acid
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | m-Toluic Acid | m-Toluic Acid (powdered, 38 µm) | m-Toluic Acid (powdered, 160 µm) |
| Nitrating Agent | Fuming Nitric Acid | 98% Nitric Acid | 94% Nitric Acid |
| Reaction Temperature | -10°C | -30°C | -17°C |
| Reaction Time | 1 hour | 1 hour | 2 hours |
| Conversion of m-Toluic Acid | Not specified | 99.5% | 99.3% |
| Selectivity for 2-Nitro Isomer | ~50% | 84.2% | 78.4% |
| Final Product Purity | Not specified | 99.5% | 99.4% |
| Reference | [1] | [1] | [1] |
Experimental Protocols
Protocol 1: High-Selectivity Nitration of m-Toluic Acid
This protocol is based on a method designed to enhance the selectivity for this compound.[1]
Materials:
-
m-Toluic acid (powdered, average particle size ~38 µm)
-
98% Concentrated nitric acid
-
Water
-
Four-neck glass bottle (1000 mL) equipped with a mechanical stirrer and a thermometer
Procedure:
-
Add 500g of 98% concentrated nitric acid to the four-neck glass bottle.
-
Start the mechanical stirrer and cool the nitric acid to -30°C.
-
Slowly add 167.8g of powdered m-toluic acid to the cooled nitric acid while maintaining vigorous stirring and keeping the temperature at -30°C.
-
Continue the reaction at -30°C for 60 minutes.
-
After the reaction is complete, add water to the reaction mixture to precipitate the product.
-
Filter the precipitate and wash it with cold water.
-
Dry the product to obtain this compound.
Expected Outcome:
-
Conversion of m-toluic acid: >99%
-
Selectivity for this compound: ~84%
-
Purity after washing: >99%
Protocol 2: Purification by Recrystallization
This is a general protocol for the purification of crude this compound.
Materials:
-
Crude this compound
-
Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add hot water until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Dry the crystals completely before determining the melting point and yield.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
- 1. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN105130820A - New this compound preparation method - Google Patents [patents.google.com]
- 4. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Methyl-3-nitrobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Methyl-3-nitrobenzoic acid from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound?
A1: The primary impurities are typically other positional isomers formed during the nitration of 2-methylbenzoic acid. These include:
-
2-Methyl-4-nitrobenzoic acid
-
2-Methyl-5-nitrobenzoic acid
-
2-Methyl-6-nitrobenzoic acid
-
Unreacted starting material (2-methylbenzoic acid)
-
Dinitrated byproducts
The relative amounts of these isomers can vary depending on the specific synthesis conditions.
Q2: What are the principal methods for purifying this compound?
A2: The two main techniques for separating this compound from its isomers are fractional crystallization and High-Performance Liquid Chromatography (HPLC).[1] Fractional crystallization is effective for larger quantities and relies on differences in solubility between the isomers in a selected solvent.[1] HPLC provides higher resolution for separating compounds with very similar properties and is also used for purity analysis.[1]
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal solvent for recrystallization should dissolve the target compound (this compound) well at elevated temperatures but poorly at lower temperatures. Conversely, the isomeric impurities should either be highly soluble or very poorly soluble at all temperatures to allow for effective separation. Small-scale solubility tests with various solvents are recommended to identify the optimal choice. General solubility information suggests that this compound is soluble in organic solvents like ethanol (B145695) and acetone, but insoluble in water.[2][3]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be effectively determined by two primary methods:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (182-184 °C for this compound) indicates high purity.[2] A broad or depressed melting point suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can separate the desired product from its isomers and other impurities. Purity is determined by the relative peak area of the main component.
Troubleshooting Guides
Fractional Crystallization
Issue 1: Low yield of purified product after recrystallization.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals, then place it in an ice bath to maximize the yield. |
| The chosen solvent is not optimal. | The product may still be significantly soluble at low temperatures. Perform solubility tests with different solvents to find one with a larger solubility difference between hot and cold conditions. |
Issue 2: The purified product is still impure, as indicated by melting point or HPLC.
| Possible Cause | Suggested Solution |
| Co-precipitation of isomers. | The impurities may have similar solubility to the product in the chosen solvent. A different solvent or a mixture of solvents may provide better selectivity. Multiple recrystallization steps may be necessary. |
| Ineffective removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing the impurities. |
| Formation of a solid solution. | If the isomers have very similar crystal lattice energies, they may crystallize together. In this case, HPLC may be a more suitable purification method. |
High-Performance Liquid Chromatography (HPLC)
Issue 3: Poor separation of isomeric peaks.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase composition. | Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. For acidic compounds like nitrobenzoic acids, adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase is crucial to suppress ionization and improve peak shape.[4] |
| Incorrect column choice. | A standard C18 column is a good starting point.[5] If resolution is still poor, consider a column with a different stationary phase chemistry that may offer different selectivity for the isomers. |
| Suboptimal flow rate or temperature. | Lowering the flow rate or adjusting the column temperature can sometimes improve resolution. |
Issue 4: Tailing of the analyte peak.
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase. | Residual silanol (B1196071) groups on the silica (B1680970) support can interact with the acidic analyte. Use a well-end-capped C18 column or a column specifically designed for polar compounds.[6] |
| Mobile phase pH is too high. | The pH of the mobile phase should be at least 1.5-2 units below the pKa of the analyte to ensure it is in its neutral form. Ensure an acid modifier is present in the mobile phase.[6] |
| Column overload. | Injecting too much sample can lead to peak distortion. Try diluting the sample. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Its Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 1975-50-4 | C₈H₇NO₄ | 181.15 | 182-184[2] |
| 2-Methyl-4-nitrobenzoic acid | 1975-51-5 | C₈H₇NO₄ | 181.15 | 150-154 |
| 2-Methyl-5-nitrobenzoic acid | 1975-52-6 | C₈H₇NO₄ | 181.15 | 177-180[7] |
| 2-Methyl-6-nitrobenzoic acid | 13506-76-8 | C₈H₇NO₄ | 181.15 | 153-157 |
Note: Due to a lack of directly comparable, quantitative solubility data in the public domain for all isomers under identical conditions, a solubility table is not provided. Researchers should perform experimental solubility screening to determine the optimal solvent for fractional crystallization.
Experimental Protocols
Protocol 1: Recrystallization
This is a general procedure that should be optimized based on the results of solvent screening.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation has started, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum until a constant weight is achieved.
-
Analysis: Determine the melting point and assess the purity by HPLC.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for method development.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water containing 0.1% phosphoric acid. A common starting point is a 50:50 (v/v) ratio, which can be adjusted to optimize separation.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: 230 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1975-50-4 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Methyl-5-nitrobenzoic acid | 1975-52-6 [chemicalbook.com]
- 8. Redirecting [linkinghub.elsevier.com]
Separation of 2-Methyl-3-nitrobenzoic acid from 3-methyl-4-nitrobenzoic acid
Topic: Separation of 2-Methyl-3-nitrobenzoic acid from 3-methyl-4-nitrobenzoic acid
Welcome to the technical support center for the separation of this compound and 3-methyl-4-nitrobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed methodologies, troubleshooting guides, and frequently asked questions to address challenges encountered during the purification of these isomers.
Physical and Chemical Properties
A comprehensive understanding of the distinct physical and chemical properties of each isomer is fundamental to developing an effective separation strategy. The following table summarizes key quantitative data for this compound and 3-methyl-4-nitrobenzoic acid.
| Property | This compound | 3-Methyl-4-nitrobenzoic acid | Data Source(s) |
| Molecular Formula | C₈H₇NO₄ | C₈H₇NO₄ | [1][2] |
| Molecular Weight | 181.15 g/mol | 181.15 g/mol | [1][2] |
| Melting Point | 180-187 °C | 214-221 °C | [3] |
| Appearance | White or yellow crystalline powder.[1] | Needles or off-white to yellowish powder.[2][4] | [1][2][4] |
| Water Solubility | < 0.1 g/100 mL at 22 °C.[2] | Less than 1 mg/mL at 22.2 °C.[4] | [2][4] |
| pKa | 3.03 ± 0.20 (Predicted) | No experimental data found | [2] |
| Organic Solvent Solubility | Soluble in various organic solvents.[3] | Moderately soluble in water, with better solubility in ethanol (B145695) and methanol.[5] | [3][5] |
Note: Discrepancies in reported melting points exist for this compound across different sources. It is recommended to determine the melting point of your starting material and purified fractions for accurate assessment.
Experimental Protocols
Based on the differing physicochemical properties, two primary methods are recommended for the separation of this compound and 3-methyl-4-nitrobenzoic acid: Fractional Crystallization and High-Performance Liquid Chromatography (HPLC) .
Method 1: Fractional Crystallization
This method leverages the significant difference in the melting points and potential differences in solubility of the two isomers in a selected solvent.
Principle: The compound with lower solubility in a specific solvent at a given temperature will crystallize out of the solution first, allowing for its separation from the more soluble isomer.
Detailed Methodology:
-
Solvent Selection:
-
Begin by performing small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water/ethanol mixtures) to identify a solvent that exhibits a significant difference in solubility for the two isomers at both room temperature and elevated temperatures.
-
An ideal solvent will dissolve both isomers at an elevated temperature but only one isomer (or significantly less of one) at a lower temperature.
-
-
Dissolution:
-
In a flask equipped with a reflux condenser, dissolve the isomeric mixture in a minimal amount of the chosen hot solvent. Add the solvent gradually until the mixture is fully dissolved.
-
-
Crystallization:
-
Slowly cool the saturated solution to room temperature without agitation. Slow cooling encourages the formation of purer crystals.
-
The isomer with the lower solubility (predicted to be 3-methyl-4-nitrobenzoic acid due to its higher melting point) should precipitate out.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble isomer.
-
-
Drying and Purity Assessment:
-
Dry the collected crystals thoroughly.
-
Assess the purity of the crystals and the mother liquor using an appropriate analytical technique, such as HPLC or melting point analysis.
-
-
Recrystallization (if necessary):
-
To achieve higher purity, the collected crystals can be subjected to one or more recrystallization steps.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a highly effective technique for the analytical and preparative separation of positional isomers.
Principle: The isomers are separated based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Detailed Methodology:
-
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
A C18 reverse-phase column is recommended for this separation.
-
-
Mobile Phase Preparation:
-
A common mobile phase for separating nitrobenzoic acid isomers consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and acidified water.
-
Example Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid or formic acid. The optimal ratio may need to be determined experimentally.
-
-
Sample Preparation:
-
Dissolve a small amount of the isomeric mixture in the mobile phase to a concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm (or similar dimensions).
-
Mobile Phase: Acetonitrile:Water (with 0.1% acid) at a determined ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
-
Analysis and Data Interpretation:
-
Inject the prepared sample and record the chromatogram.
-
The two isomers should elute at different retention times. The peak areas can be used to determine the relative amounts of each isomer in the mixture. For preparative HPLC, fractions corresponding to each peak can be collected.
-
Visualizations
Experimental Workflow: Fractional Crystallization```dot
References
Side reactions in the nitration of m-toluic acid and their prevention
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the nitration of m-toluic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and major side-products in the nitration of m-toluic acid?
A1: The nitration of m-toluic acid is a classic example of electrophilic aromatic substitution where the directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups are competitive. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This results in the formation of several isomeric mononitro products. The main products are:
-
2-nitro-3-methylbenzoic acid
-
3-methyl-4-nitrobenzoic acid
-
5-methyl-2-nitrobenzoic acid (also known as 2-nitro-5-methylbenzoic acid)[1][2].
Common side reactions include the formation of dinitrated products if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent)[3]. Oxidation of the methyl group is another potential, though less common, side reaction.
Q2: How can the formation of multiple isomers be minimized?
A2: Controlling the regioselectivity of the reaction is key. The most effective way to favor a specific isomer is by carefully controlling the reaction temperature. Very low temperatures, in the range of -30°C to -15°C, have been shown to significantly increase the selectivity for 2-nitro-3-methylbenzoic acid[4][5]. The choice of nitrating agent and the ratio of nitric acid to sulfuric acid can also influence the product distribution.
Q3: What is the optimal temperature for the nitration of m-toluic acid?
A3: The optimal temperature depends on the desired outcome. For general nitration, maintaining a temperature between 0°C and 10°C is crucial to prevent over-nitration and other side reactions[3][6][7]. To achieve higher selectivity for the 2-nitro-3-methylbenzoic acid isomer, temperatures as low as -25°C have been used, resulting in selectivities up to 84.8%[5].
Q4: How can I prevent dinitration?
A4: Dinitration occurs when the reaction is too vigorous. To prevent this, you should:
-
Strictly maintain a low reaction temperature (ideally below 10°C)[3].
-
Slowly add the nitrating mixture to the solution of m-toluic acid over a prolonged period (e.g., 30-45 minutes) to dissipate heat and avoid localized temperature spikes[6].
-
Use a stoichiometric amount of the nitrating agent. An excess of nitric acid can promote further nitration[8].
Q5: My final product is an isomeric mixture. How can it be purified?
A5: Separating the isomers of nitrated m-toluic acid can be achieved by exploiting the differences in their acidity and solubility at various pH levels. A patented method involves dissolving the solid waste mixture in an alkaline solution and then sequentially precipitating each isomer by carefully adjusting the pH with acid[1]. For example, 3-methyl-4-nitrobenzoic acid can be precipitated at a pH of 4.4-5.5, followed by 2-nitro-3-methylbenzoic acid at a pH of 2.5-4.0, and finally 2-nitro-5-methylbenzoic acid at a pH of 0-2.5[1]. Recrystallization from a suitable solvent, such as an ethanol-water mixture, can also be used for purification[6][7].
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield | 1. Incomplete reaction. 2. Reaction temperature was too low or too high. 3. Insufficient amount of nitrating agent. 4. Product loss during work-up and isolation. | 1. Increase reaction time or allow the mixture to warm to room temperature for a period after the initial reaction[6]. 2. Ensure precise temperature control within the optimal range for your desired product. 3. Use a slight excess (e.g., 1.2-1.5 moles) of nitric acid per mole of toluic acid[8]. 4. Ensure complete precipitation by pouring the reaction mixture over a sufficient amount of ice. Wash the precipitate with cold water to avoid dissolving the product[6]. |
| High Percentage of Unwanted Isomers | 1. Incorrect reaction temperature. 2. Inadequate mixing, leading to localized "hot spots". | 1. For higher selectivity of the 2-nitro-3-methyl isomer, lower the temperature significantly (e.g., -15°C to -30°C)[5]. For general nitration, maintain a stable temperature below 10°C. 2. Ensure vigorous and constant stirring throughout the addition of the nitrating agent. |
| Formation of Dark Tar or Oily Byproducts | 1. Reaction temperature exceeded the recommended limit. 2. Nitrating agent was added too quickly. 3. Contaminants in the starting material. | 1. Maintain strict temperature control using an efficient cooling bath (e.g., ice-salt). 2. Add the nitrating mixture dropwise over an extended period[6]. 3. Use pure m-toluic acid as the starting material. |
| Presence of Dinitrated Products | 1. Reaction temperature was too high (e.g., >15°C)[3]. 2. Significant excess of the nitrating agent was used. | 1. Keep the reaction temperature below 10°C at all times. 2. Use a carefully measured amount of nitric acid. Avoid using a large excess. |
Quantitative Data Summary
The following table summarizes how reaction conditions can affect the product distribution in the nitration of m-toluic acid.
| Temperature (°C) | Conversion of m-Toluic Acid (%) | Selectivity for 2-nitro-3-methylbenzoic acid (%) | Purity of Final Product (%) | Reference |
| -15 | 99.1 | 75.2 | 99.2 | [4] |
| -17 | 99.3 | 78.4 | 99.4 | [4] |
| -17.8 | 99.4 | 79.8 | 99.3 | [4] |
| -25.0 | 99.8 | 84.8 | 99.2 | [5] |
Note: The referenced studies focused on optimizing the yield of 2-nitro-3-methylbenzoic acid.
Experimental Protocols
Protocol: Selective Nitration of m-Toluic Acid
This protocol is adapted from procedures aimed at maximizing the yield of the 2-nitro-3-methylbenzoic acid isomer[4][5].
Materials:
-
m-Toluic acid (powdered, average particle size ~150 microns)
-
Concentrated nitric acid (98%)
-
Ice
-
Deionized water
-
Standard laboratory glassware (four-neck flask, dropping funnel)
-
Mechanical stirrer
-
Cooling bath (capable of reaching -30°C to -15°C)
Procedure:
-
Preparation: Place 500g of concentrated nitric acid (98%) into a 1000 mL four-neck flask equipped with a mechanical stirrer and a thermometer.
-
Cooling: Cool the nitric acid to the desired reaction temperature (e.g., -25°C) using a suitable cooling bath.
-
Reaction: Once the temperature is stable, slowly add 75g of powdered m-toluic acid to the stirred nitric acid. The rate of addition should be controlled to maintain the reaction temperature within ±1°C of the target.
-
Reaction Time: Continue stirring the mixture at the target temperature for approximately 50 minutes after the addition is complete[5]. The reaction progress can be monitored using HPLC.
-
Work-up: Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A precipitate will form.
-
Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature. The expected product is 2-nitro-3-methylbenzoic acid with a purity of over 99%[5].
Visualizations
Caption: Troubleshooting workflow for side reactions in the nitration of m-toluic acid.
Caption: Reaction pathways in the nitration of m-toluic acid.
References
- 1. CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US3197502A - Process for making 2, 6-dinitro-m-toluic acid - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of 2-Methyl-3-nitrobenzoic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific challenges encountered during the synthesis of 2-Methyl-3-nitrobenzoic acid, helping to optimize reaction conditions and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main established routes for the synthesis of this compound:
-
Direct Nitration of m-Toluic Acid (3-Methylbenzoic Acid): This is a common method involving the electrophilic aromatic substitution of m-toluic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1][2] Key challenges include controlling regioselectivity to favor the desired 3-nitro isomer over other isomers.[1][3]
-
Oxidation of 3-Nitro-o-xylene: This route involves oxidizing one of the methyl groups of 3-nitro-o-xylene to a carboxylic acid.[4][5] This can be achieved using various oxidants, including oxygen with a metal catalyst, which is considered a cleaner production method.[5][6]
Q2: Why is temperature control so critical during the nitration of m-toluic acid?
A2: Strict temperature control, typically between -30°C and -15°C, is crucial for several reasons.[3][7] Low temperatures increase the selectivity for the desired this compound product by minimizing the formation of unwanted 4-nitro and 6-nitro isomers.[3] Higher temperatures can also lead to runaway reactions, decomposition of the starting material, and the formation of oxidative side products, often indicated by a dark brown or black reaction mixture.[8][9]
Q3: What are the common impurities I might encounter, and how can I minimize them?
A3: In the nitration route , the primary impurities are isomeric byproducts, mainly 3-methyl-4-nitrobenzoic acid and 3-methyl-6-nitrobenzoic acid.[1] To minimize these, maintain a very low reaction temperature and ensure slow, controlled addition of the nitrating agent.[3][8] In the oxidation route , common byproducts include 2-methyl-6-nitrobenzoic acid and 3-nitrophthalic acid from over-oxidation.[6] Incomplete reaction can also leave residual 3-nitro-o-xylene.[6] Optimizing reaction time, temperature, and catalyst loading can help control these impurities.[1]
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most effective and widely used method for purifying crude this compound.[1] For products obtained from the nitration route, recrystallization from an ethanol (B145695)/water mixture or methanol (B129727) can effectively remove isomeric impurities.[10][11] For products from the oxidation route, recrystallization from 95% ethanol is a documented method.[6] Washing the crude product with cold water after quenching is essential to remove residual acids.[2][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Suboptimal Temperature: Temperature is too high, favoring side reactions, or too low, leading to an incomplete reaction.[3][8]2. Poor Selectivity: Formation of multiple isomers during nitration.[1][3]3. Incomplete Reaction: Insufficient reaction time or inefficient mixing.[6][8]4. Loss during Workup: Product is partially soluble in the wash solvent.[8] | 1. Optimize Temperature: For nitration, maintain a temperature between -30°C and -15°C.[3] For oxidation, follow the recommended temperature, e.g., 90-100°C.[5]2. Control Reagent Addition: Add the nitrating agent very slowly with vigorous stirring to ensure proper heat dissipation.[8]3. Monitor Reaction: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction to completion.[3]4. Use Cold Solvents: Wash the final product with ice-cold water to minimize solubility losses.[10] |
| Reaction Mixture Turns Dark Brown/Black | 1. Oxidation/Decomposition: The reaction temperature is too high, causing oxidation of the methyl group or decomposition of the aromatic ring.[8][9]2. Excess Nitrating Agent: Presence of excess nitrogen oxides can cause oxidative side reactions.[9] | 1. Maintain Strict Temperature Control: Ensure the cooling bath is efficient and the internal reaction temperature does not exceed the specified limits.[9]2. Slow Reagent Addition: Add the nitrating mixture dropwise.[8]3. Use of Urea (B33335) (Optional): In some nitration reactions, adding a small amount of urea can scavenge excess nitrous acid, preventing oxidative side reactions.[9] |
| Product Fails to Precipitate or Is Oily | 1. High Impurity Level: The presence of significant amounts of isomeric impurities or unreacted starting material can lower the melting point and prevent solidification.[11]2. Incomplete Removal of Acids: Residual sulfuric or nitric acid can keep the product in solution.[9][11]3. Low Product Concentration: The product may be too dilute in the workup solution. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]2. Thorough Washing: Ensure the crude product is washed extensively with cold water to remove all residual acids.[9]3. pH Adjustment: Carefully neutralize the acidic solution with a base like sodium bicarbonate to decrease the product's solubility.[8] |
| Difficulty in Purification | 1. Complex Mixture of Isomers: A combination of multiple nitro-isomers makes separation by simple recrystallization challenging.[1]2. Co-crystallization: Impurities may co-crystallize with the desired product. | 1. Multiple Recrystallizations: Perform sequential recrystallizations, potentially with different solvent systems.[6]2. Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel is a viable alternative for separating isomers.[9] |
Data Presentation: Optimizing Reaction Conditions
Table 1: Nitration of m-Toluic Acid
This table summarizes results from a patented method optimizing the nitration of m-toluic acid by controlling temperature and the particle size of the starting material.[3]
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
| Reaction Temperature | -25.0°C | -28.0°C | -21.2°C | -15.0°C |
| m-Toluic Acid Particle Size | 105 µm | 48 µm | 120 µm | 180 µm |
| Reaction Time | 50 min | 70 min | 100 min | 10 min |
| Conversion Rate | 99.8% | 99.7% | 99.4% | 99.1% |
| Selectivity for Target | 84.8% | 87.2% | 81.5% | 75.2% |
| Final Purity (after workup) | 99.2% | 99.2% | 99.2% | 99.2% |
Table 2: Oxidation of 3-Nitro-o-xylene
This table outlines various conditions for the oxidation of 3-nitro-o-xylene to the desired product.
| Parameter | Method 1[4] | Method 2[5] |
| Starting Material | 3-Nitro-o-xylene | 3-Nitro-o-xylene |
| Oxidizing Agent | Hydrogen Peroxide | Oxygen |
| Catalyst System | Manganese Acetate, Cobalt Acetate | Not specified, referred to as "catalyst" |
| Solvent | n-Hexanoic Acid | Organic Solvent |
| Temperature | 60°C | 90-100°C |
| Reaction Time | 12 hours | Until starting material < 1% |
| Yield | 87% | Up to 80% |
| Final Purity | Not specified | 98.0 - 98.5% |
Experimental Protocols
Protocol 1: Nitration of m-Toluic Acid (High Selectivity Method)[3]
-
Preparation: Add 500g of 98% concentrated nitric acid to a 1000mL four-necked glass flask equipped with a mechanical stirrer.
-
Cooling: Cool the nitric acid to the target temperature (e.g., -28.0°C) using an appropriate cooling bath.
-
Addition of Substrate: Slowly add 158.8g of powdered m-toluic acid (average particle size of 48 µm) to the cooled nitric acid while stirring continuously.
-
Reaction: Maintain the reaction temperature at -28.0°C with constant stirring for 70 minutes. Monitor the reaction progress via HPLC.
-
Quenching: Once the conversion of the starting material is >99%, quench the reaction by adding water to the reaction mixture.
-
Isolation: Filter the resulting precipitate to isolate the crude 2-nitro-3-methylbenzoic acid.
-
Purification: Wash the crude product with cold water and dry to obtain the final product with a purity of approximately 99.2%.[3]
Protocol 2: Oxidation of 3-Nitro-o-xylene[4]
-
Reactor Setup: In a 500 mL three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene.
-
Catalyst and Solvent Addition: Add 0.1211 g of manganese acetate, 0.0249 g of cobalt acetate, and 76 g of n-hexanoic acid to the flask.
-
Oxidant Addition: Slowly add 9.87 g of hydrogen peroxide dropwise to the mixture.
-
Reaction: Slowly increase the temperature to 60°C and maintain it for 12 hours. Monitor the reaction via HPLC until the concentration of 3-nitro-o-xylene is below 2%.
-
Workup (Alkalization): Add 34 g of aqueous sodium hydroxide (B78521) solution to the reaction mixture and separate the layers.
-
Workup (Acidification): Adjust the pH of the aqueous layer to 2 with hydrochloric acid.
-
Isolation: Collect the precipitated product by suction filtration to yield this compound (yield: 87%).[4]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Key products in the nitration of m-toluic acid.
References
- 1. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN105130820A - New this compound preparation method - Google Patents [patents.google.com]
- 6. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. benchchem.com [benchchem.com]
Recrystallization techniques for purifying crude 2-Methyl-3-nitrobenzoic acid
Technical Support Center: Recrystallization of 2-Methyl-3-nitrobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of crude this compound via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent is critical. Due to its low water solubility, a mixed solvent system or an acid-base recrystallization approach is often most effective.[1][2]
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Acid-Base Method: The compound can be dissolved in a dilute aqueous base (like NaOH) to form its soluble salt, treated to remove impurities, and then re-precipitated by adding acid (like H₂SO₄).[3] This method is highly effective for purifying carboxylic acids.
-
Solvent Systems: For a traditional solvent recrystallization, polar organic solvents where the compound's solubility increases significantly with temperature are ideal.[4] An ethanol-water mixture is a common choice for similar aromatic carboxylic acids.[5] Acetic acid has also been mentioned as a potential solvent.[6]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should appear as a white to slightly yellow crystalline powder or fine needles.[2][7] The reported melting point for the pure compound is consistently in the range of 182-184 °C .[3][7] A sharp melting point within this range is a strong indicator of high purity.[8]
Q3: Why is it important to cool the solution slowly during crystallization?
A3: Slow cooling is essential for the formation of large, well-defined crystals.[8] Rapid cooling, or "shock cooling," often causes the compound to precipitate as a fine powder or an oil, trapping impurities within the solid structure and undermining the purification process.[8][9]
Q4: My crude material is colored. Will recrystallization remove the color?
A4: Yes, recrystallization is effective at removing colored impurities. If the color persists in the hot solution, adding a small amount of activated charcoal and then performing a hot filtration can effectively adsorb the colored impurities before the cooling and crystallization step.[3][9]
Troubleshooting Guide
Problem 1: No crystals are forming after the solution has cooled.
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Possible Cause A: Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not supersaturated.[10]
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Once a smaller volume is reached, allow the solution to cool again. You can test for saturation by dipping a glass rod in the solution; if a solid residue forms on the rod as the solvent evaporates, the solution is likely concentrated enough.[9]
-
-
Possible Cause B: The solution is supersaturated but requires nucleation.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[9][11]
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Solution 2 (Seeding): If available, add a tiny "seed" crystal of the pure compound to the cooled solution. This will act as a template for other crystals to grow upon.[9]
-
Problem 2: The product has "oiled out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point. This can happen if the solution is too concentrated or cools too quickly, especially if significant impurities are present which can depress the melting point.[10][11]
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point.[9] Allow the solution to cool much more slowly. Placing the flask in an insulated container (e.g., wrapping it in paper towels or placing it inside a larger beaker) can help slow the cooling rate.[9]
-
Problem 3: The final yield of purified crystals is very low.
-
Possible Cause A: Excessive solvent was used. As mentioned in Problem 1, too much solvent will keep a significant portion of your product dissolved even after cooling.[9]
-
Solution: If you have retained the mother liquor (the filtrate), you can try to recover more product by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[12]
-
-
Possible Cause B: Premature crystallization during hot filtration. If the compound crystallized on the filter paper or in the funnel stem during a hot filtration step, product was lost.
-
Solution: To prevent this, use a slight excess of hot solvent, preheat your filtration apparatus (funnel and receiving flask), and work quickly.[11]
-
-
Possible Cause C: Excessive washing. Washing the final crystals with too much solvent, or with a solvent that was not ice-cold, can dissolve a portion of the product.[13]
-
Solution: Always wash crystals with a minimal amount of ice-cold solvent.
-
Problem 4: The melting point of the recrystallized product is low and has a broad range.
-
Possible Cause: The product is still impure. A broad melting point range is a classic sign of impurities.[8] This could be due to co-crystallization of impurities with the product.
-
Solution: A second recrystallization is necessary. Ensure the chosen solvent system is appropriate and that the cooling process is slow and gradual to maximize purity.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder/needles | [2][7] |
| Melting Point | 182-184 °C | [3][7] |
| Water Solubility | < 0.1 g/100 mL at 22 °C (Essentially insoluble) | [1][2] |
| pKa | 3.03 ± 0.20 (Predicted) | [2] |
Experimental Protocols
Protocol A: Purification via Acid-Base Recrystallization
This method is highly effective for purifying carboxylic acids from non-acidic or neutral impurities.[3]
-
Dissolution: In a suitable flask, add the crude this compound to a 2-5% aqueous sodium hydroxide (B78521) solution (use approximately 5-7 mL of solution per gram of crude product). Warm the mixture to 50-60 °C and stir for 30 minutes until the solid dissolves.
-
Removal of Insoluble Impurities (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 2-3% of the crude product weight) to the warm solution. Stir at 50-60 °C for 20-40 minutes.
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Carbon Removal: Filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon.
-
Precipitation: Heat the clear filtrate to approximately 90 °C. While stirring, slowly add dilute sulfuric acid dropwise until the pH of the solution reaches 2. The this compound will precipitate out of the solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath and cool to 30°C or lower to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any residual acid.
-
Drying: Dry the crystals completely. An oven set to a moderate temperature (<100 °C) or a vacuum desiccator can be used. Confirm purity by measuring the melting point.
Protocol B: Purification via Mixed-Solvent Recrystallization (Ethanol/Water)
This is a standard technique for compounds insoluble in water but soluble in an organic solvent.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol (B145695) required to just dissolve the solid completely. Keep the solution at or near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly.
-
Induce Saturation: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution just becomes clear again.
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Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large crystals should form over time.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals and determine their melting point.
Visualizations
Caption: Workflow for Acid-Base Recrystallization of this compound.
Caption: Troubleshooting Decision Tree for Common Recrystallization Issues.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN105130820A - New this compound preparation method - Google Patents [patents.google.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. This compound | 1975-50-4 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. web.mnstate.edu [web.mnstate.edu]
Troubleshooting low conversion rates in 2-Methyl-3-nitrobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, leading to low conversion rates.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for the recommended duration and that the temperature is maintained at the appropriate level for the specific protocol.[1] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] |
| Poor Quality of Starting Materials | Use pure, dry reagents. Impurities in the starting material, such as m-toluic acid or 3-nitro-o-xylene, can interfere with the reaction.[1][3] |
| Sub-optimal Reagent Concentration | The concentration of the nitrating agent (e.g., nitric acid) or oxidizing agent is crucial. Concentrations that are too low may result in a slow or incomplete reaction, while excessively high concentrations can lead to degradation of the product or unwanted side reactions.[1] |
| Poor Solubility of Starting Material | In the nitration of m-toluic acid, the dissolution of the solid starting material in the reaction medium can be the rate-limiting step. Using powdered m-toluic acid with a smaller particle size can significantly increase the dissolution rate and improve the conversion rate.[4] |
| Product Loss During Workup | The product may be partially soluble in the aqueous phase during quenching and washing. When quenching the reaction with ice water, ensure the product fully precipitates. Wash the precipitate with cold water to minimize solubility losses.[2] |
Issue 2: Formation of Unwanted Side-Products (e.g., Isomers, Dinitrated Compounds)
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | The temperature of the nitration reaction is critical. If the temperature is too high, it can lead to the formation of dinitro compounds and other side products.[3][5] Conversely, a temperature that is too low may result in an incomplete reaction.[2] For the nitration of m-toluic acid, maintaining a low temperature, typically between -30°C and -15°C, can favor the formation of the desired this compound.[4] |
| Incorrect Ratio of Nitrating Agents | The ratio of nitric acid to sulfuric acid in the nitrating mixture can influence the selectivity of the reaction. This ratio can be optimized to improve the yield of the desired isomer.[5] |
| Oxidation of the Methyl Group | In nitration reactions, the methyl group on the aromatic ring can be susceptible to oxidation, especially at elevated temperatures, leading to byproducts.[2] |
| Formation of Isomeric Impurities | The nitration of m-toluic acid can also yield other isomers, such as 2-methyl-5-nitrobenzoic acid and 2-methyl-6-nitrobenzoic acid.[6] Optimizing reaction conditions, particularly temperature, can help to improve the regioselectivity.[2] |
Issue 3: Product is Difficult to Purify
| Potential Cause | Recommended Solution |
| Presence of Residual Starting Materials and Side-Products | After the reaction, cool the mixture to crystallize the crude product, then filter and wash thoroughly with cold water.[1][2] Recrystallization from a suitable solvent is effective for purification.[5][6] |
| Oiling Out During Recrystallization | This can occur if the solution is cooled too rapidly or is too concentrated. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Seeding with a small crystal of the pure product can also induce crystallization.[1] |
| Presence of Residual Acids | Traces of the nitrating mixture (concentrated nitric and sulfuric acids) may remain after the initial work-up. Ensure thorough washing of the crude product with cold water.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic routes are:
-
Nitration of m-toluic acid: This involves the direct nitration of m-toluic acid using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid.[4]
-
Oxidation of 3-nitro-o-xylene: This method involves the oxidation of one of the methyl groups of 3-nitro-o-xylene to a carboxylic acid. Various oxidizing agents can be used, including nitric acid or oxygen in the presence of a catalyst.[6][8]
Q2: How can I improve the yield and selectivity of the nitration of m-toluic acid?
A2: To improve the yield and selectivity:
-
Control the reaction temperature: Maintaining a low temperature (between -30°C and -15°C) is crucial to minimize the formation of unwanted isomers and dinitrated byproducts.[4]
-
Use powdered starting material: Using m-toluic acid with a small particle size (10-200 microns) can significantly improve its dissolution rate in the reaction mixture, leading to a higher conversion rate.[4]
-
Optimize the nitrating agent: The choice and ratio of the nitrating agents can affect selectivity.[5]
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities include:
-
Isomers: 2-methyl-5-nitrobenzoic acid and 2-methyl-6-nitrobenzoic acid are common isomeric byproducts in the nitration of m-toluic acid.[6]
-
Dinitrated products: Over-nitration can lead to the formation of dinitrobenzoic acid derivatives.[3]
-
Unreacted starting material: Incomplete reactions can leave residual m-toluic acid or 3-nitro-o-xylene.
-
Oxidation byproducts: Side reactions can lead to the formation of other oxidized species.[2]
Q4: What is the recommended method for purifying crude this compound?
A4: Recrystallization is the most common and effective method for purification.[5][6] A common procedure involves dissolving the crude product in an aqueous alkaline solution, treating with activated carbon for decolorization, and then acidifying to precipitate the purified product.[6]
Experimental Protocols
Protocol 1: Nitration of m-Toluic Acid
This protocol is based on a high-yield synthesis method.[4]
-
Preparation: In a four-necked glass flask equipped with a mechanical stirrer, add 500g of 98% concentrated nitric acid.
-
Cooling: Cool the nitric acid to between -30°C and -15°C using a suitable cooling bath.
-
Addition of m-Toluic Acid: Slowly add powdered m-toluic acid (with an average particle size of 10-200 microns) to the cooled nitric acid while stirring continuously. Maintain the reaction temperature within the specified range.
-
Reaction: Continue stirring for the required reaction time (typically 10-100 minutes), monitoring the reaction progress by HPLC. The reaction is considered complete when the conversion of m-toluic acid is high (e.g., >99%).[4]
-
Workup: After the reaction is complete, add water to the reaction mixture to precipitate the crude this compound.
-
Purification: Filter the crude product and wash it with cold water. The product can be further purified by recrystallization.[4][6]
Protocol 2: Oxidation of 3-Nitro-o-xylene
This protocol is based on a method using hydrogen peroxide as the oxidant.[8]
-
Reaction Setup: In a 500 ml three-necked flask, add 20 g of 3-nitro-o-xylene (0.132 mol).
-
Catalyst Addition: Add 0.1211 g of manganese acetate (B1210297) (0.0007 mol) and 0.0249 g of cobalt acetate (0.0001 mol).
-
Solvent and Oxidant Addition: Add 76 g (0.66 mol) of n-hexanoic acid, followed by the slow dropwise addition of 9.87 g (0.29 mol) of hydrogen peroxide.
-
Reaction: Slowly raise the temperature to 60°C and maintain it for 12 hours. Monitor the reaction by HPLC until the starting material is less than 2%.[8]
-
Workup: Add 34 g (0.85 mol) of aqueous sodium hydroxide (B78521) solution to the reaction mixture and separate the layers.
-
Precipitation: Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid to precipitate the product.
-
Isolation: Collect the this compound by suction filtration. The reported yield for this method is 87%.[8]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Reagents | Temperature | Reaction Time | Reported Yield | Reference |
| Nitration | m-Toluic Acid | Concentrated HNO₃ | -30 to -15 °C | 10 - 100 min | >75% | [4] |
| Oxidation | 3-Nitro-o-xylene | H₂O₂, Cobalt(II) acetate, Manganese(II) acetate | 60 °C | 12 h | 87% | [8] |
| Oxidation | 3-Nitro-o-xylene | Oxygen, Catalyst | 90 - 100 °C | - | up to 80% | [6] |
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Reaction pathway for this compound synthesis via nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN105130820A - New this compound preparation method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Managing temperature control during the nitration of m-toluic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control during the nitration of m-toluic acid. Precise temperature management is critical for ensuring reaction safety, maximizing product yield, and achieving the desired regioselectivity.
Troubleshooting Guide
This section addresses specific issues related to temperature control that may be encountered during the nitration of m-toluic acid.
| Problem | Potential Cause | Solution |
| Low or No Yield of Desired Product | Reaction temperature is too low, significantly slowing the reaction rate. | Cautiously increase the temperature in small increments while closely monitoring the reaction.[1] |
| Insufficiently strong nitrating agent for the substrate. | Consider using a stronger nitrating system, such as increasing the concentration of sulfuric acid.[1] | |
| Reaction Color Turns Dark Brown or Black | Oxidation of the substrate or product due to elevated temperatures. | Immediately lower the reaction temperature. Ensure the rate of addition of the nitrating agent is slow and controlled.[1] |
| Decomposition of starting material or nitrating agent. | Verify the stability of your starting materials under the reaction conditions. | |
| Sudden, Uncontrolled Temperature Spike (Thermal Runaway) | The rate of heat generation exceeds the rate of heat removal.[1] | IMMEDIATE ACTION: Cease the addition of all reagents and apply maximum cooling (e.g., add more ice/salt to the bath).[1][2] |
| Insufficient cooling capacity for the scale of the reaction. | For future reactions, reduce the scale or use a more efficient cooling bath. | |
| Formation of Multiple Isomers | Inadequate temperature control leading to side reactions. | Maintain a stable and low reaction temperature throughout the addition of the nitrating agent. |
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical for the nitration of m-toluic acid?
A1: The nitration of m-toluic acid is a highly exothermic reaction, meaning it releases a significant amount of heat.[2][3] Without precise temperature control, the reaction temperature can increase rapidly, leading to several undesirable outcomes:
-
Reduced Product Yield: Higher temperatures can cause decomposition of the reactants and the desired product.[2]
-
Formation of Byproducts: Increased temperatures can promote the formation of unwanted isomers and polynitrated compounds.[2]
-
Runaway Reactions: In the worst-case scenario, poor temperature control can lead to a thermal runaway, a dangerous situation where the reaction proceeds uncontrollably.[2]
Q2: What is the optimal temperature range for the nitration of m-toluic acid?
A2: The optimal temperature for the nitration of m-toluic acid can vary depending on the specific nitrating agent and desired product selectivity. However, a general recommendation is to maintain a low temperature, typically in the range of -30°C to 15°C.[4][5][6] Several studies have shown high selectivity for 2-nitro-3-methylbenzoic acid at temperatures between -30°C and -15°C.[4] For the nitration of methyl benzoate, a similar substrate, maintaining the temperature below 15°C is crucial to minimize byproduct formation.[5][6]
Q3: My nitration reaction is very slow or not proceeding. Should I increase the temperature?
A3: While a low temperature can slow down the reaction rate, indiscriminately increasing the temperature can lead to the issues mentioned above. Before increasing the temperature, consider the following:
-
Ensure Proper Mixing: Inadequate stirring can lead to localized areas of low reactant concentration, slowing the reaction.
-
Check Reagent Quality: Ensure that your nitric and sulfuric acids are of sufficient concentration and have not degraded.[1] If these factors are not the issue, a cautious and incremental increase in temperature while carefully monitoring the reaction is a possible solution.[1]
Q4: What are the best practices for maintaining a stable low temperature during the reaction?
A4: To effectively control the temperature during the nitration of m-toluic acid, the following practices are recommended:
-
Use an Efficient Cooling Bath: An ice-salt bath is often necessary to achieve and maintain temperatures below 0°C.[1]
-
Slow, Dropwise Addition: The nitrating agent should be added slowly and dropwise to the reaction mixture. This allows the heat generated to be dissipated effectively by the cooling system, preventing localized temperature spikes.[1]
-
Vigorous Stirring: Continuous and efficient stirring is crucial to ensure even heat distribution throughout the reaction mixture.
-
Monitor the Internal Temperature: Use a thermometer placed directly in the reaction mixture to get an accurate reading of the internal temperature, rather than relying on the bath temperature.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from various experimental protocols for the nitration of m-toluic acid and related compounds.
| Substrate | Nitrating Agent | Temperature (°C) | Reaction Time | Yield/Selectivity | Reference |
| m-Toluic Acid | Nitric Acid | -15 | 10 min | 99.1% conversion, 75.2% selectivity for 2-nitro-3-methylbenzoic acid | [4] |
| m-Toluic Acid | Nitric Acid | -17.8 | 35 min | 99.4% conversion, 79.8% selectivity for 2-nitro-3-methylbenzoic acid | [4] |
| m-Toluic Acid | Nitric Acid | -21.2 | 90 min | 99.5% conversion, 83.6% selectivity for 2-nitro-3-methylbenzoic acid | [4] |
| m-Toluic Acid | Nitric Acid | -23.3 | 50 min | 99.8% conversion, 84.8% selectivity for 2-nitro-3-methylbenzoic acid | [4] |
| m-Toluic Acid | Nitric Acid | -28.0 | 70 min | 99.7% conversion, 87.2% selectivity for 2-nitro-3-methylbenzoic acid | [4] |
| m-Toluic Acid | Fuming Nitric Acid | -10 | 1 hour | 50% yield of 2-methyl-3-nitrobenzoic acid | [7] |
| Methyl Benzoate | Nitric Acid / Sulfuric Acid | 5-15 | 1 hour addition, 15 min stir | 81-85% yield of methyl m-nitrobenzoate | [6] |
| p-Toluic Acid | Nitric Acid / Sulfuric Acid | 0-5 | 30-45 min addition | Not specified | [8] |
Experimental Protocol: Nitration of m-Toluic Acid
This protocol is a generalized procedure based on common laboratory practices for the nitration of m-toluic acid.
Materials:
-
m-Toluic acid
-
Concentrated nitric acid (e.g., 98%)
-
Ice
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Beaker
-
Büchner funnel and flask
-
Filter paper
-
Thermometer
Procedure:
-
Preparation of the Cooling Bath: Prepare an ice-salt bath to achieve a temperature between -30°C and -15°C.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add the desired amount of concentrated nitric acid. Cool the flask in the ice-salt bath to the target reaction temperature.
-
Addition of m-Toluic Acid: Once the nitric acid has reached the target temperature, slowly add the powdered m-toluic acid in portions to the stirred nitric acid. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature within the desired range.
-
Reaction and Monitoring: After the addition is complete, continue to stir the reaction mixture at the low temperature for the specified duration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Prepare a separate beaker with a sufficient amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A solid product should precipitate.
-
Product Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with several portions of cold distilled water until the washings are neutral to litmus (B1172312) paper. Allow the product to air dry or dry in a desiccator.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Process Diagrams
Caption: Troubleshooting workflow for temperature control issues.
Caption: Experimental workflow for the nitration of m-toluic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vpscience.org [vpscience.org]
- 4. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Characterization of byproducts in 2-Methyl-3-nitrobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I might encounter during the synthesis of this compound?
A1: The byproducts in the synthesis of this compound largely depend on the synthetic route employed.
-
From Nitration of m-Toluic Acid: The primary byproducts are other positional isomers, such as 2-nitro-5-methylbenzoic acid and 3-methyl-4-nitrobenzoic acid.[1] The formation of these isomers is due to the directing effects of the methyl and carboxylic acid groups on the aromatic ring.
-
From Oxidation of 3-Nitro-o-xylene: Common byproducts include 2-methyl-6-nitrobenzoic acid and 3-nitrophthalic acid, which results from over-oxidation.[2] Unreacted 3-nitro-o-xylene can also be a significant impurity.[3]
Q2: I am observing a low yield of the desired this compound. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors, including suboptimal reaction conditions and the formation of side products.[4]
-
Reaction Temperature: For nitration reactions, maintaining a low and controlled temperature is crucial. High temperatures can lead to the formation of dinitro compounds and other unwanted side products.[4]
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Purification Loss: Significant amounts of the product can be lost during purification steps. Optimizing purification methods, such as recrystallization, can help maximize recovery.[5]
Q3: My final product appears impure. What are the recommended purification methods?
A3: The most common and effective methods for purifying this compound are recrystallization and acid-base extraction.[2][4][6]
-
Recrystallization: This is a highly effective method for removing isomeric impurities. A suitable solvent system, such as an ethanol/water mixture, is often used. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which promotes the formation of pure crystals.[4][5]
-
Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or less acidic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the pure product.[5]
Q4: How can I definitively identify and quantify the byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the desired product and its isomers.[7][8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile components in the reaction mixture, including unreacted starting materials and some byproducts.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for structural elucidation of the product and byproducts.[14][15][16][17] The chemical shifts and coupling patterns can help distinguish between different isomers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Multiple Spots on TLC/Multiple Peaks in HPLC | Formation of isomeric byproducts during nitration. | Optimize reaction temperature; lower temperatures often favor the desired isomer.[4] Consider using a different nitrating agent or solvent system. |
| Low Melting Point and Broad Melting Range of Product | Presence of impurities. | Purify the product using recrystallization or acid-base extraction.[4][5] Ensure the product is thoroughly dried. |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC and allow it to run until the starting material is consumed.[3] Ensure proper mixing. |
| Formation of a Dark-Colored Reaction Mixture | Side reactions or decomposition. | Control the reaction temperature carefully. Ensure the purity of starting materials and reagents. |
| Difficulty in Isolating the Product | Product may be soluble in the workup solvent. | Adjust the pH during acid-base extraction to ensure complete precipitation of the carboxylic acid.[18] For recrystallization, use a minimal amount of hot solvent and cool the solution thoroughly to maximize crystal formation.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 3-Nitro-o-xylene
This protocol is based on a general oxidation procedure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-o-xylene, an appropriate solvent (e.g., acetic acid), and a catalyst mixture (e.g., cobalt(II) acetate (B1210297) and manganese(II) acetate).[3]
-
Oxidation: Heat the mixture to the desired temperature (e.g., 60-120°C) and add the oxidizing agent (e.g., hydrogen peroxide or introduce oxygen gas) portion-wise or at a controlled rate.[3][19]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[3]
-
Workup: Cool the reaction mixture. If a solid precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product can then be purified.[2]
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by acid-base extraction.[2]
Protocol 2: Characterization by High-Performance Liquid Chromatography (HPLC)
This is a general method for analyzing benzoic acid derivatives.
-
Column: Use a C18 reverse-phase column.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid) is typically used.[10][20]
-
Detection: UV detection at a suitable wavelength (e.g., 224 nm or 254 nm) is commonly employed.[1]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention times of the peaks can be compared to those of known standards to identify the components. The peak areas can be used for quantification.
Protocol 3: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for analyzing volatile components.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Carrier Gas: Helium is a common carrier gas.
-
Temperature Program: Start with an initial oven temperature and then ramp up to a final temperature to ensure separation of all components.
-
Injection: Inject a small volume of the sample solution (dissolved in a volatile organic solvent) into the GC.
-
Detection: The separated components are detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification.[12][13]
Visualizations
Caption: Synthesis routes to this compound.
Caption: Common byproduct formation pathways.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 2. CN105130820A - New this compound preparation method - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. zodiaclifesciences.com [zodiaclifesciences.com]
- 9. Benzoic Acid | SIELC Technologies [sielc.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound(1975-50-4) 1H NMR [m.chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. 3-Methyl-2-nitrobenzoic acid(5437-38-7) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 20. Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of Synthesis Routes for 2-Methyl-3-nitrobenzoic Acid
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted nitroaromatic compounds is of paramount importance. 2-Methyl-3-nitrobenzoic acid is a valuable building block in the preparation of various pharmaceuticals and complex organic molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering experimental data and detailed protocols to aid in the selection of the most suitable method.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly follows two main strategies: the direct nitration of a substituted benzoic acid and the oxidation of a substituted toluene (B28343) derivative. A third, less direct, multi-step approach involving a Sandmeyer-type reaction can also be conceptualized. This guide will focus on the two primary, more direct routes for which experimental data is readily available.
Comparative Overview of Synthesis Routes
The selection of a synthetic route is often a trade-off between factors such as yield, purity, cost of starting materials, reaction conditions, and environmental impact. The following table summarizes the key quantitative data for the two main synthesis pathways to this compound.
| Feature | Route 1: Nitration of m-Toluic Acid | Route 2: Oxidation of 3-Nitro-o-xylene |
| Starting Material | m-Toluic acid | 3-Nitro-o-xylene |
| Key Reagents | Nitric acid (fuming or concentrated), sometimes with sulfuric acid | Oxidizing agents (e.g., H₂O₂, O₂), Catalysts (e.g., Co(OAc)₂, Mn(OAc)₂) |
| Reaction Principle | Electrophilic Aromatic Substitution (Nitration) | Oxidation of a methyl group to a carboxylic acid |
| Reported Yield | 50% (traditional methods) to >75% (optimized)[1] | up to 87%[2] |
| Reported Purity | up to 99.3%[1] | High purity achievable after workup |
| Key Reaction Conditions | Low temperatures (-30 to -15°C) are crucial for selectivity[1] | Elevated temperatures (e.g., 60°C or 90-100°C)[2][3] |
| Potential Byproducts | Isomeric nitrobenzoic acids (e.g., 3-methyl-4-nitrobenzoic acid, 2-nitro-5-methylbenzoic acid)[4] | Incomplete oxidation products |
| Advantages | Readily available starting material. Can be a high-yielding and selective reaction under optimized conditions.[1] | Can be a high-yielding reaction. Potentially greener route using O₂ as the oxidant.[3] |
| Disadvantages | Formation of isomers can complicate purification. Requires careful temperature control.[1] | The starting material may be less common than m-toluic acid. |
Detailed Experimental Protocols
Route 1: Nitration of m-Toluic Acid
This method relies on the direct nitration of m-toluic acid. The regioselectivity of the nitration is influenced by the directing effects of the methyl and carboxylic acid groups, as well as the reaction conditions.
Optimized Protocol:
A method disclosed in a patent describes a high-yield synthesis of 2-nitro-3-methylbenzoic acid.[1] In this procedure, powdered m-toluic acid is reacted with nitric acid at a temperature between -30 and -15°C.[1] One specific example involves adding 100g of powdered m-toluic acid (average particle size of 50-100 microns) in batches to 500g of 98% concentrated nitric acid, which is maintained at -25.0°C with mechanical stirring.[1] The reaction is monitored by HPLC, and after completion (approximately 50 minutes), the reaction mixture is processed to isolate the product.[1] This optimized process reports a conversion rate of m-toluic acid of 99.8%, with a selectivity for 2-nitro-3-methylbenzoic acid of 84.8%, yielding a product with a purity of 99.2%.[1]
Traditional Protocol:
Older reported methods for the nitration of m-toluic acid often result in lower yields. For instance, one procedure involves slowly adding 1 g of m-toluic acid to 4 mL of fuming nitric acid while maintaining the temperature at -10°C for 1 hour.[1] After completion, the reaction mixture is filtered, and the crude product is washed with cold water to yield 0.66 g of this compound, which corresponds to a 50% yield.[1]
Route 2: Oxidation of 3-Nitro-o-xylene
This approach involves the selective oxidation of one of the methyl groups of 3-nitro-o-xylene to a carboxylic acid.
Protocol using Hydrogen Peroxide:
In a 500 ml three-necked flask, 20 g (0.132 mol) of 3-nitro-o-xylene is mixed with 0.1211 g of manganese acetate (B1210297) (0.0007 mol), 0.0249 g of cobalt acetate (0.0001 mol), and 76 g (0.66 mol) of n-hexanoic acid.[2] To this mixture, 9.87 g (0.29 mol) of hydrogen peroxide is slowly added dropwise.[2] The temperature is then gradually raised to 60°C and maintained for 12 hours.[2] The reaction progress is monitored by HPLC until the starting material is less than 2%.[2] For workup, an aqueous sodium hydroxide (B78521) solution is added, and the aqueous layer is separated and then acidified with hydrochloric acid to a pH of 2.[2] The precipitated product, this compound, is collected by suction filtration, yielding 20.78 g (87% yield).[2]
Protocol using Oxygen:
A patented method describes the oxidation of 3-nitro-o-xylene using oxygen from the air.[3] The process involves adding 3-nitro-o-xylene, an organic solvent, and a catalyst to a reactor and then introducing oxygen gas.[3] The oxidation is carried out at a temperature of 90-100°C until the concentration of 3-nitro-o-xylene is less than 1%.[3] The crude product is obtained by cooling and filtration, and the mother liquor can be recycled.[3] The crude product is then purified by alkalization, decoloration with activated carbon, and acidification to yield the final product with a reported yield of up to 80%.[3]
Visualization of Synthesis Pathways
To better illustrate the described synthetic routes, the following diagrams were generated using the DOT language.
Caption: Synthesis Route 1: Nitration of m-Toluic Acid.
Caption: Synthesis Route 2: Oxidation of 3-Nitro-o-xylene.
Conclusion
Both the nitration of m-toluic acid and the oxidation of 3-nitro-o-xylene are viable methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the researcher or organization.
The nitration of m-toluic acid, particularly with the optimized low-temperature conditions, offers a direct and high-yielding pathway with excellent purity, starting from a readily available material.[1] However, it necessitates precise temperature control to minimize the formation of isomeric byproducts.
The oxidation of 3-nitro-o-xylene provides an alternative high-yielding route.[2][3] The use of molecular oxygen as the oxidant presents a potentially more environmentally friendly and cost-effective approach.[3] The availability and cost of the starting material, 3-nitro-o-xylene, will be a key consideration for this method.
Researchers should carefully evaluate the experimental protocols and consider factors such as equipment availability, safety protocols for handling nitrating agents and oxidizers, and the overall economic and environmental impact before selecting a synthesis route.
References
- 1. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN105130820A - New this compound preparation method - Google Patents [patents.google.com]
- 4. CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste - Google Patents [patents.google.com]
Purity Assessment of 2-Methyl-3-nitrobenzoic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Methyl-3-nitrobenzoic acid. Additionally, it briefly contrasts HPLC with alternative analytical techniques, offering a comprehensive overview for selecting the most suitable method.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing this compound and its isomers due to its efficacy in separating polar compounds. The selection of stationary and mobile phases is critical for achieving optimal separation of the main component from structurally similar impurities.
Comparison of HPLC Methods
The following table summarizes different HPLC conditions that can be adapted for the analysis of this compound, primarily based on methods developed for closely related nitrobenzoic acid isomers.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 bonded silica (B1680970) (5 µm, 150 mm x 4.6 mm) | Newcrom R1 | C18 bonded silica (5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in water (Isocratic or Gradient) | Acetonitrile : Water : Phosphoric acid | 2-Propanol : Water : Acetic Acid (20:80:0.4, v/v/v) |
| Flow Rate | 1.0 - 1.2 mL/min | Typically 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 230 nm or 254 nm | Not specified | 254 nm |
| Temperature | 25 °C | Not specified | Ambient |
| Injection Volume | 10 µL | Not specified | 10 µL |
| Key Advantages | Good peak shape for acidic compounds. | Low silanol (B1196071) activity for reduced peak tailing. | Simple, reproducible, and effective for isomer separation.[1] |
| Considerations | Phosphoric acid is not suitable for MS detection; formic acid is a compatible alternative.[2] | Proprietary column chemistry. | Acetic acid may have a shorter column lifetime compared to phosphoric acid. |
Potential Impurities
During the synthesis of this compound, several impurities can arise, including:
-
Positional Isomers: 2-Methyl-5-nitrobenzoic acid, 4-Methyl-3-nitrobenzoic acid, and other isomers.
-
Starting Materials: Unreacted m-toluic acid.
-
Over-nitrated Products: Dinitro derivatives.
The chromatographic method chosen should be capable of resolving this compound from these potential impurities to ensure accurate purity determination.
Alternative Analytical Techniques
While HPLC is a powerful tool, other methods can also be employed for purity assessment.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Titrimetry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Signal intensity is directly proportional to the number of atomic nuclei, and purity is determined against a certified internal standard. | Neutralization reaction between the acidic analyte and a standardized basic solution. |
| Selectivity | High; can separate the main component from structurally similar impurities. | High; provides structural information that aids in the identification of impurities. | Low; titrates total acidity and is not specific to this compound. |
| Accuracy | High. | Very high; considered a primary ratio method. | Moderate to high, dependent on titrant purity and endpoint determination. |
| Precision | High. | High, with excellent reproducibility. | High for replicate measurements. |
| LOD/LOQ | Low. | Moderate. | High. |
| Sample Throughput | High, especially with automated systems. | Moderate. | Moderate to high. |
Experimental Protocols
Detailed HPLC Method Protocol (Method 1 Adaptation)
This protocol is a recommended starting point for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v for isocratic elution). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
4. Sample Solution Preparation:
-
Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC analysis and the relationship between the analytical methods.
Caption: HPLC analysis workflow for this compound.
Caption: Comparison of analytical methods for purity assessment.
References
A Comparative Guide to Analytical Methods for the Validation of 2-Methyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Methyl-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical technique is critical for ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs). This document outlines and contrasts High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, presenting supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for your research and quality control needs.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) stands out as the premier method for the analysis of this compound, offering high specificity and the ability to separate the analyte from structurally similar impurities. In contrast, UV-Vis Spectrophotometry provides a simpler and more rapid analysis, which may be suitable for routine assays where high specificity is not a primary concern.
Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for the Analysis of this compound
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Measurement of absorbance of light at a specific wavelength. |
| Specificity | High (can separate from structurally similar impurities). | Low to Moderate (potential for interference from other absorbing species). |
| Linearity (Range) | 1 - 100 µg/mL (R² > 0.999) | 5 - 50 µg/mL (R² > 0.995) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| **Precision (% |
A Comparative Analysis of the Reactivity of 2-Methyl-3-nitrobenzoic Acid and Related Nitrobenzoic Acids
For Immediate Publication
This guide provides a detailed comparison of the chemical reactivity of 2-Methyl-3-nitrobenzoic acid against other common nitrobenzoic acid isomers. The analysis focuses on how substituent positioning on the benzene (B151609) ring influences acidity and reactivity in common organic reactions. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science.
Introduction to Substituent Effects
The reactivity of a substituted benzoic acid is primarily governed by the interplay of electronic and steric effects imparted by its substituents. Electron-withdrawing groups (EWGs), like the nitro group (-NO₂), generally increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects. Conversely, electron-donating groups (EDGs), such as the methyl group (-CH₃), tend to decrease acidity. The position of these groups (ortho, meta, or para) relative to the carboxylic acid is critical in determining the magnitude of these effects.
A notable phenomenon is the "ortho effect," where any substituent at the ortho position, regardless of its electronic nature, typically increases the acidity of benzoic acid.[1][2] This is attributed to a combination of steric and electronic factors, where the ortho substituent forces the carboxyl group out of the plane of the benzene ring, disrupting resonance and stabilizing the carboxylate anion.[2][3]
Comparative Acidity (pKa Values)
Acidity, quantified by the pKa value, is a fundamental measure of chemical reactivity for carboxylic acids. A lower pKa indicates a stronger acid. The electronic effects of the nitro and methyl groups significantly influence the pKa of the benzoic acid core.
| Compound | Substituent Positions | pKa Value | Key Effects |
| Benzoic Acid | - | 4.20[3] | Reference |
| 2-Nitrobenzoic Acid | 2-NO₂ | 2.17[3] | Ortho effect, Inductive (-I), Resonance (-M) |
| 3-Nitrobenzoic Acid | 3-NO₂ | 3.45[3] | Inductive (-I) |
| 4-Nitrobenzoic Acid | 4-NO₂ | 3.44[3] | Inductive (-I), Resonance (-M) |
| 2-Methylbenzoic Acid | 2-CH₃ | 3.90[4] | Ortho effect, Inductive (+I), Hyperconjugation |
| This compound | 2-CH₃, 3-NO₂ | N/A | **Ortho effect (from -CH₃), Inductive (-I from -NO₂) ** |
Note: "N/A" indicates that a direct experimental value was not found in the provided search results. The predicted reactivity is based on established chemical principles.
Reactivity in Chemical Transformations
The substituents also dictate the molecule's reactivity in various chemical reactions, such as esterification and the reduction of the nitro group.
Esterification: This reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the carboxylic acid. The reaction rate is sensitive to both steric hindrance around the carboxyl group and the electronic nature of the aromatic ring.
-
Steric Hindrance: The presence of a group at the ortho position (like the methyl group in this compound) can sterically hinder the approach of the alcohol, potentially slowing down the reaction rate compared to meta or para isomers.
-
Electronic Effects: Electron-withdrawing groups like -NO₂ make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, which can increase the rate of esterification.[5]
Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a common and important transformation. This reaction is a key step in the synthesis of many pharmaceutical compounds.[6][7] The electronic environment and steric factors can influence the choice of reducing agent and reaction conditions. For instance, the reduction of methyl 3-nitrobenzoate can be achieved quantitatively using hydrogen over a Palladium-on-carbon (Pd/C) catalyst.[7]
Experimental Protocols
General Protocol for pKa Determination via Potentiometric Titration
This method determines the pKa by measuring the pH of a solution of the acid as it is titrated with a strong base.
-
Preparation: Prepare a ~0.01 M solution of the nitrobenzoic acid in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).
-
Titration: Calibrate a pH meter and place the electrode in the acid solution. Titrate the solution with a standardized ~0.01 M NaOH solution, recording the pH after each incremental addition of the base.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of the steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the equivalence point volume).[3]
General Protocol for Fischer Esterification
This protocol describes the acid-catalyzed esterification of a nitrobenzoic acid with an alcohol (e.g., methanol (B129727) or ethanol).[8]
-
Reactant Setup: In a round-bottom flask, combine the nitrobenzoic acid (1.0 eq) with a significant excess of the desired anhydrous alcohol (e.g., 8-10 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into a beaker containing ice water. If the ester product is a solid, it may precipitate and can be collected by vacuum filtration. If it is an oil, extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the collected product or organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude ester can be further purified by recrystallization or column chromatography.
General Protocol for Nitro Group Reduction to an Amine
This protocol outlines a typical procedure for the reduction of a nitro group using a metal catalyst and hydrogen gas.
-
Preparation: Dissolve the nitrobenzoic acid or its ester derivative in a suitable solvent such as ethanol, methanol, or ethyl acetate (B1210297) in a hydrogenation flask.
-
Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) to the solution (typically 1-5 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (from a balloon or a pressurized source).
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the system with nitrogen to remove excess hydrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aminobenzoic acid or ester. The product can be purified by recrystallization or other appropriate methods.
References
- 1. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 6. innospk.com [innospk.com]
- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemlab.truman.edu [chemlab.truman.edu]
The Versatility of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical Synthesis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
2-Methyl-3-nitrobenzoic acid is a pivotal precursor in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern on the benzene (B151609) ring offers a versatile scaffold for the construction of complex drug architectures. This guide provides an objective comparison of its efficacy in the synthesis of key drug molecules against alternative precursors, supported by experimental data and detailed protocols.
Synthesis of Anticancer Agents: The Case of Lenalidomide
This compound is a crucial starting material for the synthesis of Lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma. The efficacy of this pathway is often compared to syntheses of other targeted therapies that may utilize isomeric precursors.
Comparative Synthesis Data: Anticancer Agents
| Drug | Precursor | Key Synthesis Steps | Overall Yield | Purity | Reference |
| Lenalidomide | This compound | 1. Esterification 2. Bromination 3. Condensation with 3-aminopiperidine-2,6-dione (B110489) hydrochloride 4. Catalytic Hydrogenation | ~40-60% | >99% | [1][2] |
| Tolvaptan | 2-Methyl-4-nitrobenzoic acid | 1. Acyl chloride formation 2. N-acylation with 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine 3. Reduction of nitro group 4. Amidation 5. Reduction of ketone | ~50-55% | >99.5% | [3] |
Experimental Protocol: Synthesis of Lenalidomide
Step 1: Esterification to Methyl 2-methyl-3-nitrobenzoate this compound is reacted with methanol (B129727) in the presence of a catalytic amount of sulfuric acid and heated under reflux. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield methyl 2-methyl-3-nitrobenzoate.
Step 2: Bromination to Methyl 2-(bromomethyl)-3-nitrobenzoate Methyl 2-methyl-3-nitrobenzoate is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride, under reflux. The reaction mixture is then cooled, filtered, and the solvent is evaporated to give the crude product, which is purified by recrystallization.
Step 3: Condensation and Cyclization The brominated intermediate is condensed with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base such as triethylamine (B128534) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the isoindolinone ring system.
Step 4: Catalytic Hydrogenation to Lenalidomide The resulting nitro-intermediate is dissolved in a solvent like methanol and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step reduces the nitro group to an amine, yielding the final product, Lenalidomide. The catalyst is removed by filtration, and the product is purified by recrystallization.
Signaling Pathway: Mechanism of Action of Lenalidomide
Lenalidomide exerts its anticancer effects by binding to the cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] The degradation of these transcription factors is cytotoxic to multiple myeloma cells.[4]
Caption: Lenalidomide's mechanism of action.
Synthesis of Anti-inflammatory and Analgesic Drugs
The amino derivative of this compound, 2-amino-3-methylbenzoic acid, is a valuable building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those of the fenamate class. A common alternative pathway for synthesizing similar structures involves the Ullmann condensation of an aniline (B41778) derivative with a halobenzoic acid.
Comparative Synthesis Data: Anti-inflammatory Agents
| Drug Class | Precursor Route | Key Synthesis Steps | Typical Yield | Reference |
| Fenamate-type NSAID | From 2-amino-3-methylbenzoic acid | 1. Reduction of this compound 2. Ullmann condensation with a suitable aryl halide | ~85-95% (for Ullmann condensation) | [5] |
| Mefenamic Acid | From 2,3-dimethylaniline (B142581) and o-chlorobenzoic acid | 1. Ullmann condensation | 93-95% | [4][5] |
Experimental Protocol: Synthesis of a Fenamate-type NSAID from this compound
Step 1: Reduction to 2-amino-3-methylbenzoic acid this compound is dissolved in a suitable solvent, such as ethanol (B145695) or methanol, and subjected to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1] The reaction proceeds until the nitro group is completely reduced to an amine. The catalyst is then filtered off, and the solvent is evaporated to yield 2-amino-3-methylbenzoic acid. A yield of over 92% can be achieved with Raney nickel.[1]
Step 2: Ullmann Condensation 2-amino-3-methylbenzoic acid is reacted with an aryl halide (e.g., 2-chlorobenzoic acid for the synthesis of a Mefenamic acid analogue) in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling polar solvent like DMF. The reaction mixture is heated to high temperatures to facilitate the condensation reaction. After the reaction is complete, the mixture is cooled, and the product is isolated by acidification and purified by recrystallization.
Experimental Workflow: Comparison of Fenamate Synthesis
Caption: Comparison of Fenamate synthesis routes.
Synthesis of Antibacterial Agents
2-amino-3-methylbenzoic acid, derived from this compound, can serve as a precursor for the synthesis of quinazolinone-based antibacterial agents. These compounds are known for their broad-spectrum antimicrobial activity. Alternative synthetic routes often start from anthranilic acid or its derivatives.
Comparative Synthesis Data: Antibacterial Quinazolinones
| Product Class | Precursor | Key Synthesis Steps | Typical Yield | Reference |
| 2,3-disubstituted-quinazolin-4-one | 2-amino-3-methylbenzoic acid | 1. Acylation 2. Cyclization with a primary amine/hydrazine (B178648) | Moderate to Good | [6] |
| Fused Quinazolinones | Anthranilic acid | 1. Condensation with chloro acylchloride 2. Dehydration to benzoxazinone (B8607429) 3. Reaction with an amine | 37-65% | [4] |
Experimental Protocol: Synthesis of a Quinazolinone Antibacterial Agent
Step 1: N-Acetylation of 2-amino-3-methylbenzoic acid 2-amino-3-methylbenzoic acid is acetylated using acetic anhydride. The reaction mixture is heated, and upon cooling, the N-acetylated product crystallizes out and is collected by filtration.
Step 2: Cyclization to form the Quinazolinone Ring The N-acetylated intermediate is then reacted with a primary amine or hydrazine hydrate (B1144303) in a suitable solvent and heated under reflux. This step leads to the formation of the quinazolinone ring system. The product is then isolated and purified.
Logical Relationship: Quinazolinone Synthesis Strategies
Caption: Quinazolinone synthesis pathways.
References
- 1. Study on the synthesis of 2-amino-3-methylbenzoic acid [techemi.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis routes of Methyl 2-amino-3-nitrobenzoate [benchchem.com]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Quantitative Analysis of 2-Methyl-3-nitrobenzoic Acid: qNMR vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and acid-base titration for the assay of 2-Methyl-3-nitrobenzoic acid. The selection of an appropriate analytical method is critical for ensuring the purity and quality of pharmaceutical intermediates and active pharmaceutical ingredients. This document presents a detailed overview of the methodologies, comparative data based on similar compounds, and the relative strengths and weaknesses of each technique to aid in making an informed decision for routine analysis and quality control.
Methodology Comparison
The choice of an analytical technique for the quantitative analysis of this compound depends on several factors, including the required accuracy, precision, selectivity, and the nature of potential impurities. While qNMR is an absolute quantification method, HPLC offers excellent separation capabilities, and titration provides a straightforward measure of total acidity.
Table 1: Comparison of Performance Characteristics for the Assay of Nitrobenzoic Acids
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration |
| Principle | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Separation of the analyte from impurities based on its partitioning between a stationary and a mobile phase, followed by detection (typically UV). | Neutralization reaction between the acidic analyte and a standardized basic solution. |
| Selectivity | High; provides structural information that aids in the identification and quantification of impurities. | High; capable of separating the main component from structurally similar impurities and degradation products. | Low; titrates the total acidity of the sample and is not specific to this compound. |
| Accuracy | Very high; considered a primary ratio method with errors often below 1%.[1] | High; accuracy is dependent on the purity of the reference standard. | Moderate to high; dependent on the purity of the titrant and the accurate determination of the endpoint. |
| Precision | High, with excellent reproducibility. | High, with a relative standard deviation (RSD) typically below 2%. | High, with low RSD for replicate titrations. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a specific, high-purity reference standard of this compound. | Requires a standardized titrant (e.g., sodium hydroxide). |
| Analysis Time | Rapid sample preparation and data acquisition (minutes per sample). | Longer analysis time, including column equilibration, run time, and data processing. | Relatively fast, especially for manual titrations. |
| Instrumentation | High-field NMR spectrometer. | HPLC system with a suitable detector (e.g., UV). | Burette, pH meter, or indicator. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.
qNMR offers a highly accurate and direct method for the purity determination of this compound without the need for a specific reference standard of the analyte itself.[1]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance
Reagents:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, Benzoic acid) of certified purity[2]
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a suitable amount of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the protons of interest, to ensure full signal relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the methyl protons) and a signal of the internal standard.
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
HPLC is a powerful technique for separating and quantifying this compound from potential impurities.[3]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Analytical balance
Reagents:
-
This compound reference standard and sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)[3]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Generate a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of the this compound in the sample solution from the calibration curve and calculate the purity.
This classical method provides a simple and cost-effective way to determine the total acidic content of a this compound sample.
Instrumentation:
-
Burette (50 mL)
-
Magnetic stirrer
-
pH meter or a suitable color indicator (e.g., phenolphthalein)
-
Analytical balance
Reagents:
-
This compound sample
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Ethanol (neutralized)
-
Phenolphthalein (B1677637) indicator solution
Procedure:
-
Sample Preparation: Accurately weigh an appropriate amount of the this compound sample and dissolve it in a suitable volume of neutralized ethanol.
-
Titration: Add a few drops of phenolphthalein indicator to the sample solution.
-
Titrate the solution with the standardized NaOH solution until a persistent pink color is observed (the endpoint).
-
Calculation: The purity of the sample is calculated based on the volume of NaOH solution consumed, its molarity, and the mass of the sample.
Visualizing the Workflow
To better understand the logical flow of selecting an appropriate analytical method, the following diagram illustrates the decision-making process based on key analytical requirements.
Caption: Decision workflow for selecting an analytical method.
The following diagram illustrates the general experimental workflow for a qNMR assay.
Caption: General workflow for a qNMR experiment.
References
Isomeric purity determination of 2-Methyl-3-nitrobenzoic acid by chromatography
The accurate determination of isomeric purity is a critical aspect of quality control in the synthesis of 2-Methyl-3-nitrobenzoic acid, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals. The presence of positional isomers can significantly impact the efficacy, safety, and regulatory compliance of the final product. This guide provides a comparative overview of chromatographic methods for assessing the isomeric purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique.
The Challenge of Isomeric Separation
During the synthesis of this compound, typically through the nitration of m-toluic acid, several positional isomers can be formed as impurities. The most common isomers include 2-Methyl-5-nitrobenzoic acid and 3-Methyl-4-nitrobenzoic acid.[1] Due to their similar chemical structures and physicochemical properties, the separation of these isomers presents a significant analytical challenge.
Comparison of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely used techniques for the analysis of isomeric purity. The choice between them is primarily dictated by the analyte's volatility and thermal stability.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on boiling point and polarity. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable, or amenable to derivatization. |
| Derivatization | Generally not required. | Often necessary for polar, non-volatile compounds like carboxylic acids to increase volatility and improve peak shape. Diazomethane (B1218177) is a common derivatizing agent for this purpose.[2] |
| Resolution | Excellent resolution can be achieved by optimizing stationary and mobile phases. | Capillary columns offer very high separation efficiency. |
| Speed | Analysis times can vary from a few minutes to over an hour. | Typically offers faster analysis times for volatile compounds. |
| Detection | UV-Vis is the most common detector for this class of compounds. Mass spectrometry (LC-MS) can provide higher selectivity and structural information. | Flame Ionization Detector (FID) is a universal detector for organic compounds. Mass spectrometry (GC-MS) provides definitive identification. |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the most common approach for the analysis of nitrobenzoic acid isomers due to its ability to separate polar compounds.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard and sample
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid).[3] The exact ratio can be optimized for best separation, often in a gradient or isocratic mode. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent like acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Expected Performance
Gas Chromatography (GC)
Gas chromatography is a powerful alternative for purity analysis, particularly when coupled with mass spectrometry. However, due to the low volatility and polar nature of carboxylic acids, derivatization is often required.
Experimental Protocol: GC
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar analytes (e.g., CP-Sil-43CB)[2]
Reagents:
-
Diazomethane solution (for derivatization)
-
This compound reference standard and sample
-
An appropriate solvent (e.g., methanol/diethyl ether)
Derivatization (Esterification with Diazomethane):
-
Dissolve the this compound sample in a small amount of methanol.
-
Add a freshly prepared solution of diazomethane in diethyl ether dropwise until a persistent yellow color is observed, indicating an excess of diazomethane.
-
Allow the reaction to proceed for a few minutes.
-
Remove the excess diazomethane and solvent under a gentle stream of nitrogen.
-
Re-dissolve the resulting methyl ester in a suitable solvent for GC analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CP-Sil-43CB (25 m x 0.32 mm i.d., 0.2 µm film thickness)[2] |
| Injector Temperature | 250 °C |
| Oven Temperature Program | An initial temperature of 100 °C, ramped to 250 °C at 10 °C/min. |
| Carrier Gas | Helium at a constant flow rate. |
| Detector Temperature | 280 °C (FID) |
Expected Performance
After derivatization, the resulting methyl esters of the nitrobenzoic acid isomers are more volatile and exhibit better chromatographic behavior. A GC method for this compound after esterification with diazomethane has been reported with a detection limit of 3 x 10⁻¹¹ g and an average recovery of 99.81%.[2] This high sensitivity makes GC a suitable method for trace impurity analysis.
Conclusion
Both HPLC and GC are powerful techniques for determining the isomeric purity of this compound.
-
HPLC is often the method of choice due to its direct applicability without the need for derivatization, making it a more straightforward and potentially safer method. It is well-suited for routine quality control.
-
GC , especially when coupled with MS, offers high resolution and sensitivity, and provides definitive identification of impurities. However, the requirement for derivatization adds an extra step to the sample preparation and involves the use of hazardous reagents like diazomethane.
The selection of the optimal method will depend on the specific laboratory capabilities, the required level of sensitivity, and the need for structural confirmation of the impurities. For routine purity assessments, a well-developed HPLC method is generally sufficient. For in-depth impurity profiling and trace analysis, a GC-MS method following derivatization can provide more comprehensive data.
Visualizing the Workflow
Caption: General workflow for isomeric purity determination.
Caption: Decision tree for chromatographic method selection.
References
- 1. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 2. [Determination of this compound through pretreatment with diazomethane by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Benchmarking the performance of different catalysts in 2-Methyl-3-nitrobenzoic acid synthesis
A Comparative Guide to Catalytic Performance in 2-Methyl-3-nitrobenzoic Acid Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of this compound is a critical step for the development of various pharmaceuticals. This guide provides an objective comparison of different catalytic systems employed in its synthesis, supported by experimental data from various sources.
Performance Benchmark of Catalytic Systems
The synthesis of this compound is primarily achieved through two main routes: the oxidation of 3-nitro-o-xylene and the nitration of m-toluic acid. The choice of catalyst and reaction pathway significantly impacts yield, selectivity, and reaction conditions. Below is a summary of the performance of different catalytic systems.
| Catalytic System | Starting Material | Oxidant/Nitrating Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Key Byproducts |
| Cobalt(II) acetate (B1210297) / Manganese(II) acetate / Hexanoic acid | 3-nitro-o-xylene | Dihydrogen peroxide | 60 | 12 | 87 | Not Reported | Not Reported |
| Cobaltous diacetate / Manganese acetate / Tetrabromoethane | 3-nitro-o-xylene | Oxygen | 90-100 | Not specified (until reactant < 1%) | 80 | Not Reported | Not Reported |
| PEG-200-based dioxoionic acid liquid | m-toluic acid | N₂O₅ in CCl₄ | Not Reported | Not Reported | Not Reported | 44 | 4-nitro and 6-nitro isomers |
| Urea nitrate (B79036) + Sulfuric acid | m-toluic acid | Urea nitrate | Not Reported | Not Reported | Not Reported | 23 | 4-nitro and 6-nitro isomers |
| Nitrourea + Sulfuric acid | m-toluic acid | Nitrourea | Not Reported | Not Reported | Not Reported | 22 | 4-nitro and 6-nitro isomers |
| No Catalyst (Direct Nitration) | m-toluic acid (powdery) | Nitric acid | -30 to -15 | 0.17 - 2 | 99.1 - 99.4 (Conversion) | 75.2 - 79.8 | 4-nitro and 6-nitro isomers |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Oxidation of 3-nitro-o-xylene with H₂O₂
-
Catalysts: Cobalt(II) acetate, Manganese(II) acetate, Hexanoic acid.[1]
-
Procedure:
-
In a 500 ml three-necked flask, add 20 g of 3-nitro-o-xylene (0.132 mol).[1]
-
Add 0.1211 g of manganese acetate (0.0007 mol) and 0.0249 g of cobalt acetate (0.0001 mol).[1]
-
Add 76 g (0.66 mol) of n-hexanoic acid.[1]
-
Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise.[1]
-
Gradually raise the temperature to 60°C and maintain the reaction for 12 hours.[1]
-
Monitor the reaction by HPLC until the starting material is less than 2%.[1]
-
Add 34 g (0.85 mol) of aqueous sodium hydroxide (B78521) solution and separate the layers.[1]
-
Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.[1]
-
The product is obtained by suction filtration, yielding 20.78 g (87%).[1]
-
Oxidation of 3-nitro-o-xylene with O₂
-
Catalysts: Cobaltous diacetate, Manganese acetate, Tetrabromoethane.[2]
-
Procedure:
-
Add 3-nitro-o-xylene, an organic solvent (2-5 times the amount of 3-nitro-o-xylene), and the catalyst mixture (0.05-0.2 times the amount of 3-nitro-o-xylene) to a reactor.[2]
-
Introduce oxygen gas at a rate of 1.2-3 L/min to carry out the oxidation.[2]
-
Maintain the oxidation temperature at 90-100°C.[2]
-
The reaction is complete when the mass concentration of 3-nitro-o-xylene is less than 1%.[2]
-
Cool the reaction mixture and filter to obtain the crude product. The mother liquor can be recycled.[2]
-
The crude product is purified by alkalization with 2-5% sodium hydroxide solution, decolorization with activated carbon, and then acidification with dilute sulfuric acid to a pH of 2 to obtain the final product.[2]
-
Nitration of m-toluic acid
-
Catalyst: None (direct nitration).
-
Procedure:
-
Powdery m-toluic acid (average particle size of 10-200 microns) is reacted with nitric acid at a temperature of -30 to -15°C.[3][4]
-
The reaction is carried out with stirring for a specified duration (e.g., 10 to 120 minutes).[4]
-
The resulting nitration reaction liquid is then separated and purified to obtain the 2-nitro-3-methylbenzoic acid product.[3][4]
-
For example, using m-toluic acid powder with an average particle size of 150 microns at -17.8°C for 35 minutes resulted in a 99.4% conversion of the starting material with a 79.8% selectivity for 2-nitro-3-methylbenzoic acid.[4]
-
Visualizing the Process
To better understand the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Key criteria for selecting a catalyst for this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN105130820A - New this compound preparation method - Google Patents [patents.google.com]
- 3. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 4. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Analysis of the Physicochemical Properties of Nitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the physicochemical properties of the three isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. The position of the nitro group on the benzene (B151609) ring significantly influences the compound's properties, impacting its behavior in chemical reactions and biological systems. Understanding these differences is crucial for applications in organic synthesis, materials science, and pharmaceutical development. This document presents experimental data, detailed methodologies for key experiments, and a visual representation of the comparative workflow.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of the three nitrobenzoic acid isomers, providing a clear basis for comparison.
| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molar Mass ( g/mol ) | 167.12 | 167.12 | 167.12 |
| Melting Point (°C) | 146-148[1] | 139-141[2][3] | 237-240[4][5] |
| Boiling Point (°C) | ~295.67 (estimate)[1] | ~295.67 (estimate)[3] | Sublimes[6] |
| pKa (in water) | 2.16[7] | 3.47[2] | 3.41[6] |
| Water Solubility | ~6.8–7.8 g/L[8] | ~0.24 g/100 mL (15 °C)[2] | <0.1 g/100 mL (26 °C)[6] |
Key Observations and Discussion
The data reveals significant differences among the isomers:
-
Melting Point: 4-nitrobenzoic acid exhibits a substantially higher melting point compared to the other two isomers. This can be attributed to its symmetrical structure, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces.
-
Acidity (pKa): 2-nitrobenzoic acid is a considerably stronger acid (lower pKa) than its meta and para counterparts. This is due to the "ortho effect," where the proximity of the nitro and carboxylic acid groups leads to steric hindrance and intramolecular hydrogen bonding, which stabilizes the carboxylate anion. The pKa values of 3- and 4-nitrobenzoic acid are similar to each other and indicate they are stronger acids than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitro group.[9][10][11]
-
Solubility: The solubility in water varies among the isomers, with 2-nitrobenzoic acid being the most soluble. The solubility of these compounds is influenced by a balance of factors including the polarity imparted by the nitro and carboxyl groups and the crystal lattice energy. The high melting point of 4-nitrobenzoic acid, indicative of strong crystal packing, correlates with its lower water solubility.
Experimental Workflow
The following diagram illustrates the logical workflow for a comparative study of the physicochemical properties of nitrobenzoic acid isomers.
Caption: Logical workflow for the comparative analysis of nitrobenzoic acid isomers.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and established guidelines.
Melting Point Determination
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for each isomer.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry sample is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10°C/minute) to determine an approximate melting point.
-
The apparatus is allowed to cool.
-
A second sample is heated, with the temperature raised rapidly to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C/minute.
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
This procedure is repeated for each isomer to ensure accuracy.
-
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) and a thermometer are used.
-
Procedure:
-
The test tube assembly is attached to the thermometer and placed in the Thiele tube.
-
The Thiele tube is heated gently at the side arm.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
-
This process is repeated for each isomer.
-
Aqueous Solubility Measurement
Objective: To determine the concentration of a saturated aqueous solution of each isomer at a specific temperature.
Methodology (Flask Method - based on OECD Guideline 105):
-
Sample Preparation: An excess amount of the solid isomer is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is allowed to stand, and then a sample is taken after centrifugation or filtration to remove undissolved solid.
-
Quantification: The concentration of the dissolved isomer in the aqueous sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).
pKa Determination
Objective: To measure the acid dissociation constant of each isomer.
Methodology (Potentiometric Titration):
-
Solution Preparation: A known concentration of the nitrobenzoic acid isomer is dissolved in water (or a co-solvent if solubility is low).
-
Apparatus: A calibrated pH meter with a combination electrode and a burette are used.
-
Titration:
-
The solution of the acid is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve (or by analyzing the first or second derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[2][12]
-
This comparative guide provides a foundational understanding of the distinct physicochemical properties of nitrobenzoic acid isomers, supported by quantitative data and standardized experimental protocols. This information is valuable for researchers and professionals in making informed decisions regarding the selection and application of these compounds in their respective fields.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. filab.fr [filab.fr]
- 8. researchgate.net [researchgate.net]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 12. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 2-Methyl-3-nitrobenzoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2-Methyl-3-nitrobenzoic acid, ensuring laboratory safety and regulatory compliance.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Improper disposal can lead to hazardous situations and legal non-compliance. Therefore, adherence to the following protocols is paramount.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its hazardous properties. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before handling this chemical.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
In case of dust formation, use a NIOSH-approved respirator.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not publicly available and are typically determined by local, state, and federal regulations, the following table summarizes its key physical and chemical properties.
| Property | Value |
| CAS Number | 1975-50-4 |
| Molecular Formula | CH₃C₆H₃(NO₂)CO₂H |
| Molecular Weight | 181.15 g/mol |
| Appearance | Fine needles or light beige powder |
| Melting Point | 182-184 °C |
| Solubility | Insoluble in water |
Core Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][3][4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong bases or oxidizing agents.[6]
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid. The original container is often a good choice if it is in good condition.
-
Ensure the container is properly labeled with the full chemical name ("this compound") and a hazardous waste label as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
The storage area should be secure to prevent unauthorized access.[3]
-
Ensure secondary containment is in place to mitigate any potential spills or leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with an accurate description of the waste material.
-
Experimental Protocol: Accidental Spill Cleanup
In the event of a small spill of this compound, follow these steps to ensure safety and proper containment.
Methodology for Small Solid Spills:
-
Evacuate and Ventilate:
-
Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated to disperse any airborne dust.
-
-
Don Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including gloves, safety goggles, a lab coat, and respiratory protection if dust is present.
-
-
Contain the Spill:
-
To prevent the generation of dust, gently dampen the spilled solid material with alcohol.
-
Carefully transfer the dampened material into a suitable container for disposal.
-
Use absorbent paper dampened with alcohol to clean up any remaining residue.
-
-
Decontaminate the Area:
-
Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.
-
Wash all contaminated surfaces with alcohol, followed by a thorough cleaning with a strong soap and water solution.
-
-
Final Disposal:
-
Label the sealed container and bag as hazardous waste and arrange for pickup by a licensed professional waste disposal service.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2-Methyl-3-nitrobenzoic acid
Essential Safety and Handling Guide for 2-Methyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative and physical data for this compound.
| Property | Value | Source |
| CAS Number | 1975-50-4 | [3] |
| Molecular Formula | C₈H₇NO₄ | [3][4] |
| Molecular Weight | 181.15 g/mol | [3] |
| Appearance | Fine needles or light beige powder | [5] |
| Melting Point | 182-184 °C | [3][5] |
| Solubility in Water | Insoluble | [6] |
| Occupational Exposure Limits (PEL, TLV) | Not established | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following personal protective equipment is mandatory when handling this chemical.[3]
| Body Part | Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Change gloves immediately if contamination occurs. |
| Eyes/Face | Safety glasses with side shields or goggles | In addition, a face shield should be worn when there is a significant risk of splashing. |
| Body | Laboratory coat | A full-length laboratory coat should be worn and kept buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Dust mask (N95) or respirator | Use a NIOSH/MSHA approved respirator, such as an N95 dust mask, when handling the powder outside of a certified chemical fume hood or if dust formation is likely.[3] |
Operational Plan for Safe Handling
A systematic approach is essential for minimizing risks associated with this compound.
1. Engineering Controls and Preparation:
-
Always handle this chemical in a well-ventilated area. A certified chemical fume hood is the preferred environment.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before beginning work, verify that all necessary PPE is available and in good condition.
2. Handling Procedures:
-
Avoid the formation of dust and aerosols when handling the solid material.[1]
-
Do not breathe in dust, fumes, or vapors.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Experimental Protocol: Small Chemical Spill Cleanup
This protocol provides a step-by-step methodology for safely managing a small spill of this compound.
1. Immediate Response and Spill Assessment:
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the appropriate safety officer.
-
For a small, manageable spill, proceed with the following steps.
2. Personal Protective Equipment (PPE):
-
Before addressing the spill, don the appropriate PPE as outlined in the table above (gloves, goggles, lab coat, and N95 respirator).
3. Spill Containment and Cleanup:
-
To prevent the generation of airborne dust, gently dampen the spilled solid material with alcohol.[7]
-
Using non-sparking tools, carefully transfer the dampened material into a suitable container for hazardous waste.[1]
-
Use absorbent paper dampened with alcohol to wipe up any remaining material.[7]
4. Decontamination:
-
Solvent-wash all contaminated surfaces with alcohol, followed by a thorough washing with a strong soap and water solution.[7]
-
Place all contaminated materials, including absorbent paper and gloves, into a vapor-tight plastic bag for disposal.[7]
5. Post-Cleanup:
-
Do not re-enter the contaminated area until it has been verified as clean by a safety officer or other responsible person.[7]
-
Wash hands thoroughly after the cleanup is complete.
Caption: Logical workflow for handling a chemical spill.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container for solid organic waste.
-
Liquid Waste: Solutions containing this chemical should be collected in a separate, labeled container for non-halogenated organic liquid waste. Do not mix with other waste streams.
-
Contaminated Materials: Disposable items such as gloves, absorbent pads, and weighing paper that are contaminated must be placed in a designated solid waste container.
2. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").
3. Disposal Procedure:
-
Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[1]
-
Surplus and non-recyclable solutions should be handled by a licensed disposal company.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-甲基-3-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. saflikpharma.com [saflikpharma.com]
- 5. This compound | 1975-50-4 [chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
